molecular formula C15H10ClN B1611512 6-Chloro-2-phenylquinoline CAS No. 60301-56-6

6-Chloro-2-phenylquinoline

Cat. No.: B1611512
CAS No.: 60301-56-6
M. Wt: 239.7 g/mol
InChI Key: AZMVZKKDRDQEIQ-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylquinoline is a chemical compound built on a quinoline core structure, which is substituted with a chlorine atom at the 6-position and a phenyl group at the 2-position . This structure serves as a key intermediate and privileged scaffold in medicinal chemistry and materials science, conferring unique physicochemical properties that are valuable for scientific research . Researchers utilize this quinoline derivative primarily for its potential biological activities. The core 2-phenylquinoline structure has been identified in studies for its broad-spectrum anti-coronavirus activity, including inhibition of SARS-CoV-2 replication . Furthermore, analogous quinoline compounds exhibit significant antimicrobial properties, showing effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis . In oncology research, closely related compounds have demonstrated promising anticancer activity by acting as inhibitors of enzymes like histone deacetylases (HDACs), thereby inducing apoptosis in cancer cells in a dose-dependent manner . The mechanism of action for quinoline derivatives can be diverse. They are known to interact with several cellular targets, including the inhibition of DNA gyrase and topoisomerase IV in bacterial systems, which are essential enzymes for DNA replication . Some derivatives also function by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMVZKKDRDQEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452664
Record name 2-PHENYL-6-CHLOROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60301-56-6
Record name 2-PHENYL-6-CHLOROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-phenylquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloro-2-phenylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, spectroscopic characterization, and known applications, with a focus on providing practical insights for professionals in drug discovery and development.

Core Chemical Identity and Physicochemical Properties

6-Chloro-2-phenylquinoline is a substituted quinoline, a class of compounds known for their diverse pharmacological activities.[1] The presence of a chlorine atom at the 6-position and a phenyl group at the 2-position of the quinoline core imparts specific chemical and biological properties that make it a valuable intermediate in organic synthesis.[2]

Chemical Structure:

The structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. A chlorine atom is attached at the 6-position of the benzene ring, and a phenyl group is substituted at the 2-position of the pyridine ring.

Physicochemical Properties:

A summary of the key physicochemical properties of 6-Chloro-2-phenylquinoline is presented in the table below. It is important to distinguish this compound from its frequently studied derivative, 6-Chloro-2-phenylquinolin-4-ol, which exhibits different properties due to the presence of a hydroxyl group. While some properties for the parent compound are not extensively reported, data for related compounds can provide useful estimations.

PropertyValueSource
IUPAC Name 6-Chloro-2-phenylquinolineN/A
CAS Number 4253-33-4N/A
Molecular Formula C₁₅H₁₀ClN[2]
Molecular Weight 239.70 g/mol [2]
Melting Point 108-110 °C[2]
Boiling Point Not explicitly reported; Estimated for a related compound (6-chloro-2-phenylquinoline-4-carboxylic acid) to be in the range of 415-438 °C.[3]
Solubility Generally soluble in organic solvents like Acetic acid, Formic acid, and Dichloromethane.[4] Limited aqueous solubility is expected due to its lipophilic nature.
Appearance White solid[2]

Synthesis of 6-Chloro-2-phenylquinoline: A Practical Approach

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Friedländer synthesis and the Doebner-von Miller reaction.[5][6] These methods can be adapted to produce 6-Chloro-2-phenylquinoline by selecting the appropriate starting materials.

The Friedländer Synthesis: A Versatile Method

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[5][7] For the synthesis of 6-Chloro-2-phenylquinoline, 2-amino-5-chlorobenzophenone and a suitable ketone or aldehyde can be utilized.[8][9]

Conceptual Workflow for Friedländer Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Amino-5-chlorobenzophenone D Condensation & Cyclization A->D B Acetophenone B->D C Acid or Base Catalyst (e.g., p-TsOH, I₂) C->D E 6-Chloro-2-phenylquinoline D->E

Caption: Generalized workflow for the Friedländer synthesis of 6-Chloro-2-phenylquinoline.

Detailed Experimental Protocol (Adapted from General Friedländer Synthesis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) and acetophenone (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.[10]

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 6-Chloro-2-phenylquinoline.

The Doebner-von Miller Reaction: An Alternative Route

The Doebner-von Miller reaction provides another pathway to quinolines through the reaction of an aniline with an α,β-unsaturated carbonyl compound.[6] This reaction is typically catalyzed by strong acids.[11]

Conceptual Workflow for Doebner-von Miller Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 4-Chloroaniline D Condensation & Cyclization A->D B α,β-Unsaturated Aldehyde/Ketone (e.g., Cinnamaldehyde) B->D C Acid Catalyst (e.g., HCl, H₂SO₄) C->D E 6-Chloro-2-phenylquinoline D->E

Caption: Generalized workflow for the Doebner-von Miller synthesis of 6-Chloro-2-phenylquinoline.

Detailed Experimental Protocol (Adapted from General Doebner-von Miller Synthesis):

  • Reaction Setup: In a fume hood, charge a round-bottom flask with 4-chloroaniline and a strong acid catalyst like concentrated hydrochloric acid.

  • Reactant Addition: Slowly add the α,β-unsaturated carbonyl compound (e.g., cinnamaldehyde) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux for several hours. The reaction is often characterized by a dark, tar-like appearance, which is a common challenge in this synthesis.[12]

  • Work-up and Purification: After cooling, the mixture is carefully neutralized with a base. The product is then extracted with an organic solvent. Purification is typically achieved through column chromatography to separate the desired quinoline from polymeric byproducts.

Spectroscopic Characterization

The structural confirmation of synthesized 6-Chloro-2-phenylquinoline relies on a combination of spectroscopic techniques.

TechniqueExpected ObservationsSource
¹H NMR (CDCl₃)Aromatic protons are expected to appear in the downfield region (δ 7.0-8.5 ppm). Specific shifts include multiplets for the phenyl protons and distinct signals for the protons on the quinoline core.[2]
¹³C NMR (CDCl₃)Signals for the aromatic carbons will be observed, with characteristic shifts for the carbon atoms attached to the chlorine and nitrogen atoms. The spectrum will show 15 distinct carbon signals.[2]
Mass Spec. (ESI)The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 240. The presence of the chlorine atom will be indicated by a characteristic isotopic peak [M+H+2]⁺ at m/z 242 with an intensity of approximately one-third of the molecular ion peak.[2]
Infrared (IR) Characteristic peaks for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline and phenyl rings (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically below 800 cm⁻¹).[13]

Structure-Spectra Relationship:

G cluster_structure Chemical Structure cluster_spectra Spectroscopic Signatures A 6-Chloro-2-phenylquinoline B ¹H & ¹³C NMR: Distinct aromatic signals A->B correlates to C Mass Spec: [M+H]⁺ at m/z 240 Isotopic pattern for Cl A->C correlates to D IR: Characteristic aromatic C-H, C=C, C=N stretches A->D correlates to

Caption: Relationship between the chemical structure and expected spectroscopic data.

Applications in Research and Drug Development

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][8] 6-Chloro-2-phenylquinoline serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

As a Chemical Intermediate:

The chloro and phenyl substituents on the quinoline core provide reactive sites for further chemical modifications, making 6-Chloro-2-phenylquinoline a valuable intermediate for creating libraries of novel compounds for drug screening.[14] For instance, the quinoline nitrogen can be quaternized, and the aromatic rings can undergo further substitution reactions.

Potential Biological Activities:

While specific biological data for 6-Chloro-2-phenylquinoline is not as extensively reported as for its 4-ol derivative, the general class of 2-phenylquinolines has shown promise. For example, derivatives of 2-phenylquinoline have been investigated for their potential as broad-spectrum anti-coronavirus agents.[15] The 6-chloro substitution is often explored in medicinal chemistry to enhance the lipophilicity and binding affinity of a molecule to its biological target.[16] Derivatives of the closely related 6-Chloro-2-phenylquinolin-4-ol have demonstrated significant antiproliferative activity against various cancer cell lines, often by inhibiting key signaling pathways like EGFR and PI3K/AKT/mTOR.[8][14]

Illustrative Biological Screening Workflow:

G A 6-Chloro-2-phenylquinoline B Chemical Modification (e.g., functional group addition) A->B C Library of Derivatives B->C D Biological Screening (e.g., cell-based assays) C->D E Hit Identification (e.g., IC₅₀ determination) D->E F Lead Optimization E->F

Caption: General workflow for utilizing 6-Chloro-2-phenylquinoline in drug discovery.

Conclusion and Future Outlook

6-Chloro-2-phenylquinoline is a versatile heterocyclic compound with a solid foundation in organic synthesis and significant potential in medicinal chemistry. Its straightforward synthesis via established methods, coupled with the potential for diverse chemical modifications, makes it an attractive scaffold for the development of novel therapeutic agents. While much of the current research focuses on its 4-hydroxy derivative, the parent compound itself warrants further investigation to fully elucidate its unique biological activities and potential as a lead structure in drug discovery. Future research should focus on developing more efficient and green synthetic routes, expanding the library of its derivatives, and conducting comprehensive pharmacological profiling to uncover its full therapeutic potential.

References

  • PrepChem.com. (n.d.). Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. Retrieved from [Link]

  • US Environmental Protection Agency. (n.d.). 6-chloro-2-phenylquinoline-4-carboxylic acid Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 6-Chloro-2(4-Methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ). Retrieved from [Link]

  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-butyl-6-chloro-2-phenylquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 6: FTIR Spectra of 2-(4-bromophenyl)-6chloro-4-phenylquinoline. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Doebner Reaction. Retrieved from [Link]

  • NIST. (n.d.). 6-Chloro-2-methylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of the synthesized compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

Sources

6-Chloro-2-phenylquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 60301-56-6 | Molecular Weight: 239.70 g/mol [1]

Executive Summary

6-Chloro-2-phenylquinoline (C₁₅H₁₀ClN) is a privileged heterocyclic scaffold bridging the gap between high-performance optoelectronics and medicinal chemistry. Unlike its 4-hydroxy or 4-carboxylic acid congeners, the fully aromatized 2-phenylquinoline core serves as a critical ligand in the synthesis of phosphorescent Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs). The chlorine substituent at the 6-position induces a specific inductive effect, modulating the HOMO-LUMO gap and tuning the emission wavelength of subsequent organometallic complexes. In pharmaceutical research, this moiety functions as a bioisostere in the development of antimalarial and anticancer agents, leveraging the quinoline ring's ability to intercalate DNA and inhibit topoisomerase enzymes.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

PropertySpecification
CAS Number 60301-56-6
IUPAC Name 6-Chloro-2-phenylquinoline
Molecular Formula C₁₅H₁₀ClN
Molecular Weight 239.70 g/mol
Melting Point 109–110 °C
Appearance White to pale yellow crystalline solid
Solubility Soluble in CHCl₃, DMSO, CH₂Cl₂; Insoluble in water
SMILES Clc1ccc2nc(c3ccccc3)ccc2c1
InChI Key OCCIBGIEIBQGAJ-UHFFFAOYSA-N

Synthetic Architectures

The synthesis of 6-Chloro-2-phenylquinoline is classically achieved via condensation reactions that construct the pyridine ring onto a pre-existing benzene core. The Friedländer Condensation remains the most robust and scalable method, offering high atom economy and simplified purification compared to the Skraup or Doebner-Miller syntheses, which often yield complex mixtures of isomers.

Pathway Logic: Friedländer Condensation

This route involves the base-catalyzed condensation of 2-amino-5-chlorobenzaldehyde with acetophenone . The reaction proceeds via an initial aldol condensation followed by cyclodehydration. The presence of the electron-withdrawing chlorine atom on the aldehyde component accelerates the nucleophilic attack of the amine, facilitating ring closure.

FriedlanderSynthesis Start1 2-Amino-5-chlorobenzaldehyde Intermediate Aldol Intermediate (Schiff Base Formation) Start1->Intermediate KOH/EtOH, Reflux Start2 Acetophenone Start2->Intermediate Cyclization Cyclodehydration (- 2 H₂O) Intermediate->Cyclization - H₂O Product 6-Chloro-2-phenylquinoline (CAS 60301-56-6) Cyclization->Product

Caption: Mechanistic flow of the Friedländer synthesis yielding 6-Chloro-2-phenylquinoline.

Experimental Protocol: Validated Synthesis

Standardized protocol adapted for laboratory scale (approx. 1 mmol).

Reagents:

  • 2-Amino-5-chlorobenzaldehyde (1.0 eq)

  • Acetophenone (1.2 eq)

  • Potassium Hydroxide (KOH) (1.2 eq) or Piperidine (cat.)

  • Ethanol (Absolute)[2]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-chlorobenzaldehyde (155 mg, 1.0 mmol) in 10 mL of absolute ethanol.

  • Addition: Add acetophenone (144 mg, 1.2 mmol) followed by solid KOH (67 mg, 1.2 mmol).

    • Note: For acid-sensitive substrates, a catalytic amount of piperidine (2-3 drops) can replace KOH.

  • Reflux: Heat the mixture to reflux (80 °C) with vigorous stirring. Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction typically reaches completion within 3–5 hours .

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water. The product should precipitate as a solid.

    • If oil forms, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1) to yield 6-Chloro-2-phenylquinoline as white needles.

  • Validation: Confirm identity using melting point (Target: 109–110 °C).

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, compare spectral data against the following benchmarks.

Proton NMR (¹H NMR)

Solvent: CDCl₃, 500 MHz The spectrum is characterized by the downfield shift of the quinoline ring protons due to the electron-withdrawing chlorine.

  • δ 8.16–8.11 (m, 4H): Overlapping signals for protons on the phenyl ring (ortho) and quinoline ring (H4/H8).

  • δ 7.89 (d, J = 9.0 Hz, 1H): H8 proton (adjacent to Nitrogen, deshielded).[3][4]

  • δ 7.84–7.80 (m, 1H): Phenyl para-proton.[3]

  • δ 7.66 (d, J = 9.0 Hz, 1H): H5 proton (ortho to Chlorine).

  • δ 7.55–7.52 (m, 2H): Phenyl meta-protons.

  • δ 7.49–7.47 (m, 1H): H3 proton (Singlet-like or doublet, characteristic of 2-substituted quinolines).

Carbon NMR (¹³C NMR)

Solvent: CDCl₃, 125 MHz Key diagnostic peaks:

  • 157.5 ppm: C2 (Quaternary, adjacent to N).

  • 146.6 ppm: C8a (Quaternary bridgehead).

  • 132.0 ppm: C6 (C-Cl carbon).

  • 119.8 ppm: C3 (Beta-carbon of the pyridine ring).

Functional Applications

Optoelectronics: Iridium(III) Complex Ligands

6-Chloro-2-phenylquinoline is a precursor for cyclometalated Iridium complexes, such as Ir(6-Cl-2-phq)₂(acac) .

  • Mechanism: The chlorine atom at the 6-position stabilizes the HOMO energy level of the ligand. When complexed with Iridium, this results in a red-shift of the emission spectrum compared to the unsubstituted 2-phenylquinoline.

  • Utility: These complexes are used as red phosphorescent emitters in OLEDs, crucial for achieving high Color Rendering Index (CRI) in displays.

Medicinal Chemistry: Bioisosteric Scaffolds

The 6-chloro substitution increases lipophilicity (LogP), enhancing membrane permeability for intracellular targets.

  • Antimalarial: Acts as a scaffold for "reversed chloroquine" analogues, targeting the heme polymerization process in Plasmodium falciparum.

  • Anticancer: Used to synthesize derivatives that inhibit the PI3K/AKT/mTOR pathway.

Applications cluster_OLED Optoelectronics (OLEDs) cluster_Pharma Medicinal Chemistry Core 6-Chloro-2-phenylquinoline (Precursor) Step1 Cyclometalation with IrCl₃ Core->Step1 Func Functionalization at C4 (via N-oxide rearrangement) Core->Func Step2 Bridge Splitting with Acetylacetone Step1->Step2 FinalOLED Ir(III) Complex (Red Phosphorescence) Step2->FinalOLED FinalDrug Antimalarial/Anticancer Agents (PI3K Inhibitors) Func->FinalDrug

Caption: Divergent application workflows for 6-Chloro-2-phenylquinoline in materials science and drug discovery.

References

  • Synthesis & Characterization: Muscia, G. C., et al. (2017). "Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds." Molecules, 22(8), 1335.

  • OLED Applications: Sprouse, S., et al. (1984). "Photophysical effects of metal-carbon sigma bonds in ortho-metalated complexes of Ir(III) and Rh(III)." Journal of the American Chemical Society, 106(22), 6647–6653.

  • NMR Data Verification: National Institutes of Health (NIH). "PubChem Compound Summary for CID 13627571: 6-Chloro-2-phenylquinoline."

  • Friedländer Mechanism: Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic and Medicinal Opportunities." Chemical Reviews, 109(6), 2652–2671.

Sources

In-Depth Technical Guide: 6-Chloro-2-phenylquinoline Scaffolds as EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Chloro-2-phenylquinoline Binding Affinity to EGFR Kinase Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary & Core Rationale

The 6-chloro-2-phenylquinoline moiety represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for Type I and Type II kinase inhibitors. While 4-anilinoquinazolines (e.g., Gefitinib) traditionally dominate the EGFR landscape, 2-phenylquinoline derivatives offer a distinct binding vector, particularly for overcoming resistance mutations (e.g., T790M) or targeting allosteric pockets.

This guide provides a rigorous technical analysis of the binding affinity, structure-activity relationship (SAR), and experimental validation protocols for 6-chloro-2-phenylquinoline derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase.

Mechanistic Basis of Binding

To understand the affinity of 6-chloro-2-phenylquinoline, one must analyze its interaction with the ATP-binding cleft of the EGFR kinase domain.

The Binding Mode

The quinoline nitrogen (N1) typically acts as a hydrogen bond acceptor, interacting with the hinge region amino acids (Met793) of the EGFR kinase.

  • The 2-Phenyl Ring: Occupies the hydrophobic pocket II, providing van der Waals interactions that stabilize the ligand.

  • The 6-Chloro Substituent: This halogen is critical. It projects into the solvent-accessible region or a specific hydrophobic sub-pocket depending on the exact derivative, modulating lipophilicity (LogP) and metabolic stability.

  • The 4-Position: In the most potent derivatives, this position is substituted (e.g., with an arylamine) to mimic the adenine ring of ATP, forming crucial H-bonds.

Signaling Pathway Context

Inhibition of the EGFR kinase domain prevents autophosphorylation, thereby halting downstream signaling cascades (RAS-RAF-MEK-ERK and PI3K-AKT-mTOR) responsible for proliferation and survival.

EGFR_Signaling Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR Tyrosine Kinase (Intracellular) EGFR_Ext->EGFR_Int Dimerization & Activation RAS RAS EGFR_Int->RAS Phosphorylation PI3K PI3K EGFR_Int->PI3K Inhibitor 6-Chloro-2-phenylquinoline Derivative Inhibitor->EGFR_Int Competitive Inhibition (ATP Site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK Nucleus Nuclear Transcription (Proliferation/Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus

Figure 1: EGFR Signaling Pathway and the intervention point of quinoline-based competitive inhibitors.

Structure-Activity Relationship (SAR) Profile

The binding affinity (


 or 

) of the core scaffold is generally in the micromolar range but can be optimized to nanomolar potency.
Structural FeatureRole in EGFR BindingOptimization Strategy
Quinoline Core Scaffolding & Hinge BindingMaintain aromaticity; N1 is essential for H-bonding with Met793.
6-Chloro Group Electronic/Steric ModulationEnhances metabolic stability and lipophilicity. Can be replaced with -Br or -CF3 for probing the hydrophobic pocket size.
2-Phenyl Ring Hydrophobic InteractionCritical: Ortho/meta substitution on this ring can force the molecule into a "twisted" conformation, improving selectivity for mutant EGFR forms.
4-Position Primary Affinity DriverUnsubstituted 6-chloro-2-phenylquinoline is weak. Introduction of an -NH-Ar group (anilino) drastically increases affinity (to <100 nM).

Experimental Protocols for Affinity Validation

To rigorously determine the binding affinity, researchers must employ a cascade of assays ranging from in silico prediction to in vitro kinase profiling.

Workflow Overview

Experimental_Workflow Step1 1. Synthesis (Gould-Jacobs) Step2 2. Molecular Docking (AutoDock Vina/Glide) Step1->Step2 Step3 3. FRET/TR-FRET Kinase Assay Step2->Step3 Select Top Hits Step4 4. Cell Viability (MTT - A549/H1975) Step3->Step4 Validate IC50 < 1uM

Figure 2: Validation workflow for 6-chloro-2-phenylquinoline derivatives.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This is the gold standard for determining


 values for kinase inhibitors.

Objective: Measure the inhibition of EGFR kinase activity by 6-chloro-2-phenylquinoline derivatives.

Materials:

  • Recombinant EGFR kinase domain (human).

  • Fluorescein-labeled Poly-GT (substrate).

  • ATP (

    
     concentration).
    
  • Terbium-labeled anti-phosphotyrosine antibody.

  • Test Compound (dissolved in 100% DMSO).

Step-by-Step Methodology:

  • Preparation: Prepare a 3-fold serial dilution of the test compound in a 384-well plate. Final DMSO concentration should be kept <1% to avoid enzyme denaturation.

  • Enzyme Mix: Dilute EGFR kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add to wells.

  • Incubation: Incubate compound with enzyme for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Start: Add the Substrate/ATP mix.

    • Note: Using ATP at

      
       ensures the assay is sensitive to competitive inhibitors.
      
  • Reaction Stop: After 60 minutes, add EDTA (to chelate Mg2+) and the Tb-labeled antibody.

  • Readout: Measure fluorescence emission at 520 nm (Fluorescein) and 495 nm (Terbium) after excitation at 340 nm using a microplate reader (e.g., EnVision).

  • Calculation: The TR-FRET ratio (520/495) is proportional to phosphorylation. Plot % Inhibition vs. Log[Compound] to derive

    
     using non-linear regression (Sigmoidal Dose-Response).
    
Protocol: Molecular Docking (In Silico Validation)

Before synthesis, binding mode should be hypothesized.

  • Protein Prep: Download EGFR structure (e.g., PDB: 4I23 or 1M17 ) from RCSB. Remove water molecules; add polar hydrogens.

  • Ligand Prep: Construct 6-chloro-2-phenylquinoline in ChemDraw. Minimize energy (MM2 force field).

  • Grid Generation: Define the active site box centered on the hinge region (Met793).

  • Docking: Run AutoDock Vina.

    • Success Criteria: Binding Energy (

      
      ) < -8.0 kcal/mol.
      
    • Visual Check: Confirm H-bond between Quinoline-N and Met793.

Representative Data & Analysis

The following table summarizes the affinity shifts observed when modifying the core 6-chloro-2-phenylquinoline scaffold. Note: Values are representative of the structural class based on SAR literature.

Compound VariantModificationEGFR

(Kinase)
Binding Characteristic
Core Scaffold 6-Chloro-2-phenylquinoline (unsubstituted)> 10

M
Weak binder; lacks H-bond donors for deep pocket.
Derivative A 4-hydroxy (Quinolone tautomer)2 - 5

M
Moderate; Tautomer allows different H-bond network.
Derivative B 4-(3-bromoanilino)-6-chloro-2-phenyl...15 - 50 nM Potent; Anilino group mimics ATP adenine; Halogen fits hydrophobic pocket.
Derivative C 4-anilino-6-chloro-3-cyano...< 10 nMHighly Potent; 3-CN group increases core acidity and contacts.

Interpretation: The "bare" 6-chloro-2-phenylquinoline is a lead fragment. It requires the addition of a hydrogen-bond donor at the 4-position (typically an aniline) to achieve clinically relevant (nanomolar) affinity.

References

  • BenchChem. (2025). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context.[1][2]Link

  • Mao, F., et al. (2023).[3][4] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[3][4][5][6][7] Pharmaceuticals, 16(4), 534.[6] Link

  • RCSB Protein Data Bank. Crystal structure of EGFR kinase domain.Link

  • Abdel-Aziz, H. A., et al. (2019).[5] Synthesis and in vitro anticancer evaluation of some fused indazoles, quinazolines and quinolines as potential EGFR inhibitors.[5] Bioorganic & Medicinal Chemistry.[2][3][5][8][9][10] Link

Sources

Mechanistic Profiling of 6-Chloro-2-phenylquinoline Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Advantage

In the landscape of antiproliferative drug discovery, the quinoline scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, 6-Chloro-2-phenylquinoline serves as a critical lipophilic anchor.[1] The addition of a chlorine atom at the C6 position enhances metabolic stability by blocking oxidative metabolism, while the C2-phenyl ring extends the conjugation system, facilitating


-

stacking interactions with DNA base pairs or hydrophobic pockets in proteins like tubulin.

This guide dissects the synthesis, validated anticancer mechanisms, and experimental protocols for this scaffold, focusing on its role as a potent inducer of G2/M cell cycle arrest and apoptosis.

Chemical Synthesis & Structural Validation[1][2][3][4][5][6]

To study the biological activity of 6-Chloro-2-phenylquinoline derivatives, one must first master the Pfitzinger Reaction .[1] This pathway is preferred over the Friedländer synthesis for this specific scaffold due to higher yields and the direct formation of the 4-carboxylic acid derivative, which serves as a versatile precursor for further functionalization (e.g., amidation to improve solubility).

Validated Synthesis Protocol

Objective: Synthesis of 6-chloro-2-phenylquinoline-4-carboxylic acid.

Reagents:

  • 5-Chloroisatin (1.0 eq)[1]

  • Acetophenone (1.1 eq)[1]

  • Potassium Hydroxide (KOH) (33% w/v aqueous solution)[1]

  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Condensation: Suspend 5-Chloroisatin (e.g., 5.0 g) in 33% aqueous KOH (40 mL). Heat the mixture gently until the isatin dissolves, indicating ring opening to the isatinate.

  • Addition: Add Acetophenone (1.1 equivalents) dropwise to the hot solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 6–8 hours. The solution will darken, and a precipitate may begin to form.

  • Work-up: Cool the reaction mixture to room temperature. Chill in an ice bath.

  • Precipitation: Acidify the solution carefully with glacial acetic acid to pH 4–5. The target quinoline-4-carboxylic acid will precipitate as a yellow/tan solid.[1]

  • Purification: Filter the solid, wash copiously with cold water to remove excess salts, and recrystallize from ethanol/DMF to obtain analytical grade purity.

Causality: The strong base (KOH) is essential to open the isatin ring (forming the keto-acid intermediate) which then condenses with the methyl ketone of acetophenone.[1] Acidification is the critical "switch" that forces the zwitterionic intermediate to collapse into the stable, precipitable carboxylic acid.

Synthetic Pathway Visualization

SynthesisPathway Isatin 5-Chloroisatin (Precursor A) Intermediate Isatinate Intermediate Isatin->Intermediate KOH, 33% Acetophenone Acetophenone (Precursor B) Acetophenone->Intermediate Condensation Acidification Acidification (Glacial AcOH) Intermediate->Acidification Reflux 6h Product 6-Chloro-2-phenylquinoline- 4-carboxylic acid Acidification->Product Precipitation

Caption: Pfitzinger synthesis route yielding the core 6-chloro-2-phenylquinoline scaffold.

Mechanisms of Anticancer Action[7][8][9][10][11][12][13]

The 6-Chloro-2-phenylquinoline scaffold does not act through a single pathway.[1] Its planar, lipophilic nature allows it to act as a "multi-target" agent.

Mechanism A: Tubulin Polymerization Inhibition

The most potent mechanism observed in this class is the inhibition of tubulin polymerization. The 2-phenylquinoline structure mimics the pharmacophore of Combretastatin A-4 .[1]

  • Binding Mode: The compound binds to the colchicine-binding site of

    
    -tubulin.[1]
    
  • Effect: This binding prevents the formation of microtubules required for the mitotic spindle.

  • Outcome: Cells are arrested in the G2/M phase of the cell cycle, leading to mitotic catastrophe and subsequent apoptosis.

Mechanism B: DNA Intercalation & Topoisomerase II Inhibition

Due to the planar aromatic system extended by the phenyl group at C2, these compounds can slide between DNA base pairs (intercalation).

  • Enzyme Trapping: The intercalated drug stabilizes the Topoisomerase II-DNA cleavable complex.[1]

  • Double-Strand Breaks: This prevents the religation of DNA strands during replication, triggering DNA damage response pathways (p53 activation).

Mechanism C: ROS-Mediated Apoptosis

Recent studies on quinoline derivatives indicate a surge in Reactive Oxygen Species (ROS) post-treatment.[1]

  • Mitochondrial Dysfunction: The lipophilic cation nature allows accumulation in the mitochondrial matrix, disrupting the electron transport chain.

  • Caspase Cascade: ROS accumulation triggers the release of Cytochrome C, activating Caspase-9 and subsequently Caspase-3 (the executioner caspase).[1]

Mechanistic Pathway Diagram

MechanismPath cluster_Tubulin Cytoskeletal Target cluster_Mito Mitochondrial Target Compound 6-Chloro-2-phenylquinoline Derivative Tubulin Colchicine Binding Site (Beta-Tubulin) Compound->Tubulin High Affinity ROS ROS Generation (Oxidative Stress) Compound->ROS Secondary Effect Depoly Microtubule Destabilization Tubulin->Depoly Arrest G2/M Cell Cycle Arrest Depoly->Arrest Apoptosis APOPTOSIS (Cell Death) Arrest->Apoptosis MMP Loss of Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome C Release MMP->CytoC CytoC->Apoptosis Caspase 3/9

Caption: Dual-mechanism pathway: Tubulin destabilization (primary) and ROS-mediated mitochondrial toxicity.[1]

Quantitative Efficacy Data

The following table synthesizes cytotoxicity data (IC


) for 6-chloro-2-phenylquinoline derivatives (specifically 4-carboxylic acid and carboxamide analogs) against standard cancer cell lines.
Cell LineTissue OriginIC

Range (

M)
Reference StandardInterpretation
MCF-7 Breast (Adenocarcinoma)2.0 – 8.5Doxorubicin (0.5

M)
Moderate to High potency.[1] Indicates efficacy in hormone-dependent cancers.[1]
A549 Lung (Carcinoma)5.0 – 12.0Cisplatin (15.0

M)
Often superior to Cisplatin in specific derivatives.[1]
HCT-116 Colon3.3 – 9.05-FluorouracilStrong antiproliferative activity observed in PI3K-targeted derivatives.[1]
HEK-293 Kidney (Normal/Embryonic)> 50.0N/ACritical: Shows selectivity index (SI) > 5, indicating lower toxicity to non-cancerous cells.[1]

Data aggregated from structure-activity relationship studies of quinoline-4-carboxamides and carboxylic acids [1, 2].[1]

Experimental Protocols for Validation

To ensure Trustworthiness and Reproducibility , the following protocols are designed to be self-validating.

In Vitro Cytotoxicity Assay (MTT)

Purpose: Determine IC


 values.
  • Seeding: Seed tumor cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Dissolve the 6-chloro-2-phenylquinoline derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Control: DMSO vehicle (< 0.1% final concentration).

  • Exposure: Treat cells for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Aspirate medium. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate % viability relative to control.

Tubulin Polymerization Assay (Mechanistic Confirmation)

Purpose: Verify if the compound acts directly on tubulin.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).[1]

  • Baseline: Keep tubulin buffer on ice.

  • Induction: Add GTP and the test compound (5

    
    M) to the tubulin solution. Transfer to a 37°C plate reader immediately.
    
  • Kinetics: Measure fluorescence (Ex 360nm / Em 420nm) every minute for 60 minutes.

  • Validation:

    • Paclitaxel Control: Rapid increase in fluorescence (stabilizer).

    • Colchicine Control: Flat line (inhibitor).

    • 6-Chloro-2-phenylquinoline: Should mimic the Colchicine profile (suppressed polymerization curve).

References

  • Al-Zaytoonah University of Jordan. (2020).[1][2] N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents.[1][2][3] Molecules, 26(1),[2] 73. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2024). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). Retrieved from [Link][1]

  • Royal Society of Chemistry. (2023). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives.[4] RSC Advances.[4] Retrieved from [Link][1]

Sources

Solubility profile of 6-Chloro-2-phenylquinoline in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profile & Technical Characterization of 6-Chloro-2-phenylquinoline: A Guide for Assay Optimization

Executive Summary 6-Chloro-2-phenylquinoline (C₁₅H₁₀ClN) is a lipophilic quinoline derivative frequently utilized as a scaffold in the development of antimalarial, antiviral (e.g., against EV-D68), and cytotoxic agents. Its structural rigidity and high lipophilicity (LogP ≈ 4.5) present significant challenges in aqueous formulation and biological assay development.

This guide provides a definitive technical analysis of its solubility behavior in DMSO (Dimethyl Sulfoxide) versus water. It details the "crash-out" phenomenon common in high-throughput screening (HTS) and offers validated protocols for generating reproducible solubility data.

Part 1: Physicochemical Context & Solubility Profile[1]

To work effectively with 6-Chloro-2-phenylquinoline, one must understand the molecular drivers of its solubility.

Molecular Properties
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₅H₁₀ClNModerate molecular weight (239.7 g/mol ).
LogP (Estimated) ~4.2 – 4.8 Highly lipophilic. Partitioning heavily favors organic phases.
H-Bond Donors 0Lack of donors reduces water interaction (hydrophobic).
H-Bond Acceptors 1 (Quinoline Nitrogen)Weak acceptor; insufficient to drive aqueous solubility at neutral pH.
pKa (Quinoline N) ~4.5 – 5.0Weakly basic. Ionization (protonation) only occurs at low pH (< 4.0), improving solubility in acidic media but not in physiological buffers (pH 7.4).
The Solubility Dichotomy
  • In DMSO (The Stock Solvent):

    • Solubility: High (> 50 mM) .

    • Mechanism: DMSO is a polar aprotic solvent that effectively solvates the polarizable aromatic system of the quinoline ring through dipole-dipole interactions and dispersion forces, without requiring hydrogen bonding.

    • Utility: Ideal for preparing concentrated stock solutions (typically 10 mM or 100 mM) for long-term storage at -20°C.

  • In Water/PBS (The Assay Medium):

    • Solubility: Very Low (< 1 µM expected) .

    • Mechanism: The hydrophobic "phenyl-quinoline" core disrupts the hydrogen-bonding network of water. The energetic cost of creating a cavity in the water structure outweighs the weak solute-solvent interactions, leading to aggregation.

    • The "Crash-Out" Risk: Upon diluting a DMSO stock into an aqueous buffer (e.g., 1:1000 dilution), the solvent environment changes instantly. If the final concentration exceeds the Kinetic Solubility Limit , the compound will precipitate, often forming micro-crystals that are invisible to the naked eye but cause false negatives in bioassays (e.g., by scattering light or settling out of solution).

Part 2: Experimental Protocols

Do not rely on calculated values alone. Use these protocols to empirically determine the solubility limits for your specific assay conditions.

Protocol A: Kinetic Solubility Determination (High-Throughput)

Use this to determine the maximum concentration usable in a biological screen without precipitation.

Materials:

  • 10 mM DMSO stock of 6-Chloro-2-phenylquinoline.

  • PBS (Phosphate Buffered Saline), pH 7.4.

  • 96-well UV-transparent microplate.

  • Nephelometer or Plate Reader (Absorbance at 600 nm).

Workflow:

  • Preparation: Dispense 190 µL of PBS into plate wells.

  • Spiking: Add DMSO stock to wells in increasing volumes to achieve final concentrations of 1, 5, 10, 20, 50, and 100 µM. (Ensure final DMSO % is constant, e.g., 1%, by compensating with blank DMSO).

  • Incubation: Shake plate for 90 minutes at Room Temperature (RT).

  • Read: Measure Absorbance at 600 nm (turbidity) or use a Nephelometer.

  • Analysis: The "Kinetic Solubility Limit" is the concentration where the signal deviates from the baseline (blank).

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for formulation development or confirming absolute solubility.

  • Saturation: Add excess solid 6-Chloro-2-phenylquinoline (~2-5 mg) to 2 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24–48 hours. Note: Lipophilic compounds require long equilibration times.

  • Separation: Centrifuge at high speed (e.g., 15,000 rpm for 10 min) or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug loss).

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in acetonitrile/water.

Part 3: Visualization & Logic

Solubility Decision Workflow

This diagram illustrates the decision process for handling 6-Chloro-2-phenylquinoline stocks to prevent experimental error.

SolubilityWorkflow Stock DMSO Stock Preparation (10 mM) Dilution Dilution into Aqueous Buffer (e.g., PBS pH 7.4) Stock->Dilution Spiking Check Is Concentration > Kinetic Solubility? Dilution->Check Soluble Stable Solution (Ready for Assay) Check->Soluble No (< 5 µM) Precip Precipitation / Aggregation (False Negatives Risk) Check->Precip Yes (> 10 µM) Action Remediation: 1. Reduce Conc. 2. Add Co-solvent (PEG400) 3. Use Carrier (Cyclodextrin) Precip->Action

Caption: Logic flow for preventing "crash-out" events during the dilution of lipophilic stocks.

The "DMSO Shock" Phenomenon

When a hydrophobic molecule in DMSO hits water, the DMSO rapidly diffuses away, leaving the molecule "stranded."

DMSO_Shock cluster_0 In Stock Solution cluster_1 Upon Addition to Water Mol_DMSO Compound Solvated by DMSO Mol_Exposed DMSO Stripped Away (Fast Diffusion) Mol_DMSO->Mol_Exposed Dilution Aggregates Hydrophobic Aggregation Mol_Exposed->Aggregates Entropy Driven (Water Exclusion)

Caption: Mechanistic view of precipitation. The rapid mixing of DMSO with water exposes the hydrophobic core, triggering aggregation.

Part 4: Troubleshooting & Best Practices

  • DMSO Tolerance: Always determine the DMSO tolerance of your biological system (cells/enzymes) first. Most assays tolerate 0.5% - 1% DMSO. Ensure your solubility limit is not artificially lowered by restricting DMSO too much.

  • Serial Dilutions: Perform serial dilutions in 100% DMSO first, then transfer a fixed small volume to the aqueous buffer. Never perform serial dilutions in the aqueous buffer for this compound, as you will lose compound to the plastic tips and walls due to precipitation.

  • Intermediate Plates: If using an automated liquid handler, use an "intermediate" plate with 50% DMSO/Water to step-down the concentration gradient before the final aqueous step.

References

  • BenchChem. An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol and Derivatives. (Accessed 2026).

  • PubChem. Compound Summary for CID 71545 (2-Phenylquinoline). National Library of Medicine.

  • Smolecule. Experimental Protocols for DMSO Solubility Assessment.

  • EPA CompTox Dashboard. 6-Chloro-2-phenylquinoline-4-carboxylic acid Properties.

Methodological & Application

Friedländer synthesis protocol for 6-Chloro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Friedländer Synthesis of 6-Chloro-2-phenylquinoline

Abstract & Core Significance

This guide details the synthesis of 6-Chloro-2-phenylquinoline via the Friedländer condensation. While the quinoline scaffold is ubiquitous in antimalarial (e.g., chloroquine) and antineoplastic pharmacophores, the specific introduction of a chlorine atom at the 6-position combined with a 2-phenyl group enhances lipophilicity and DNA-intercalation potential.

The Challenge: The primary bottleneck in this synthesis is the instability of the precursor, 2-amino-5-chlorobenzaldehyde , which is prone to self-condensation (polymerization) upon storage. The Solution: This note provides two distinct protocols:

  • Protocol A (Standard): A robust base-catalyzed method using stable precursors.

  • Protocol B (High-Throughput): A microwave-assisted, solvent-free "Green" protocol for rapid library generation.

  • Expert Insight (Protocol C): An in situ reduction-condensation workflow to bypass the instability of the amino-aldehyde starting material.

Mechanistic Principles & Regiochemistry

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde with a ketone containing an


-methylene group.[1][2]
  • Reactants: 2-Amino-5-chlorobenzaldehyde (1 ) + Acetophenone (2 ).

  • Regioselectivity: The chlorine atom at position 5 of the benzaldehyde translates to position 6 of the final quinoline ring due to the numbering shift upon cyclization (N becomes position 1).

  • Mechanism:

    • Imine Formation: The amino group of 1 attacks the carbonyl of 2 .[3]

    • Aldol Condensation: The

      
      -methyl carbon of the acetophenone attacks the aldehyde carbonyl of 1 .
      
    • Dehydration: Loss of two water molecules drives aromatization.

Mechanism Visualization (DOT)

FriedlanderMechanism Start Precursors (2-Amino-5-Cl-benzaldehyde + Acetophenone) Inter1 Intermediate 1 (Schiff Base / Imine) Start->Inter1 Acid/Base Cat. -H2O Inter2 Intermediate 2 (Aldol Adduct) Inter1->Inter2 Intramolecular Aldol Cyclization Cyclization & Dehydration (-2 H2O) Inter2->Cyclization Product Target: 6-Chloro-2-phenylquinoline Cyclization->Product Aromatization

Figure 1: Step-wise mechanistic pathway for the formation of the quinoline scaffold.[1]

Experimental Protocols

Reagent Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Notes
2-Amino-5-chlorobenzaldehyde Limiting Reagent1.0155.58Often prepared in situ (see Protocol C)
Acetophenone Nucleophile1.1120.15Excess ensures complete consumption of aldehyde
KOH (Solid) Catalyst (Base)0.0556.11For Protocol A
p-Toluenesulfonic Acid (p-TSA) Catalyst (Acid)0.1172.20For Protocol B
Ethanol (Abs.) SolventN/A46.07Dry solvent preferred
Protocol A: Standard Base-Catalyzed Reflux (High Purity)

Best for: Large-scale synthesis where product purity is paramount.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-amino-5-chlorobenzaldehyde (5 mmol, 0.78 g) and Acetophenone (5.5 mmol, 0.66 g) in 20 mL of absolute ethanol.

  • Catalysis: Add solid KOH (0.25 mmol, 14 mg). Note: NaOH can be substituted, but KOH often provides better solubility in EtOH.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 3–5 hours .

    • Checkpoint: Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The aldehyde spot (

      
      ) should disappear; a fluorescent blue spot (quinoline) will appear (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into 100 mL of ice-cold water. The product typically precipitates as a pale yellow solid.

    • If solid forms: Filter, wash with cold water (3x), and dry.

    • If oil forms: Extract with Dichloromethane (DCM) (3 x 20 mL), dry over anhydrous

      
      , and evaporate solvent.
      
  • Purification: Recrystallize from hot Ethanol.

    • Yield Expectation: 75–85%.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Green)

Best for: Rapid library generation and "Green Chemistry" compliance.

  • Preparation: In a microwave-safe vial, mix 2-amino-5-chlorobenzaldehyde (1 mmol) and Acetophenone (1.1 mmol).

  • Catalyst: Add p-TSA (10 mol%) and grind the mixture gently with a glass rod to ensure intimate contact. No solvent is added.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar).

    • Settings: 140°C, Power: Dynamic (max 150W), Time: 10–15 minutes .

  • Workup:

    • Cool the vial.[4][5][6] The residue will be a hard solid.

    • Dissolve in minimal DCM (5 mL) and wash with saturated

      
       to neutralize the acid catalyst.
      
    • Concentrate and recrystallize from Ethanol.[2]

    • Yield Expectation: 85–92% (Higher yields due to reduced thermal degradation).

Protocol C: Expert "One-Pot" Reduction-Cyclization

Best for: Overcoming the instability of 2-amino-5-chlorobenzaldehyde.

Instead of buying the unstable amino-aldehyde, start with 2-nitro-5-chlorobenzaldehyde .

  • Reduction: Suspend 2-nitro-5-chlorobenzaldehyde (5 mmol) and Iron powder (15 mmol) in 0.1 M HCl/EtOH (20 mL). Reflux for 1 hour.

  • Condensation: Once reduction is confirmed (TLC), add Acetophenone (5.5 mmol) and KOH (10 mmol) directly to the same flask.

  • Reflux: Continue reflux for 4 hours.

  • Workup: Filter while hot (to remove Iron residues), then pour filtrate into ice water.

Quality Control & Characterization

Workflow Visualization (DOT)

QCWorkflow cluster_QC Validation Metrics Raw Crude Product Purify Recrystallization (Solvent: EtOH) Raw->Purify Pure Pure Crystals (Pale Yellow) Purify->Pure NMR 1H NMR (Aromatic Region) Pure->NMR MP Melting Point (Target: ~108-110°C) Pure->MP MS Mass Spec (M+ / M+2) Pure->MS

Figure 2: Purification and validation workflow.

Analytical Criteria
  • Appearance: Pale yellow needles.

  • Melting Point: Literature values for 6-chloro-2-phenylquinoline typically range 108–111°C (Verify with specific isomer; 4-phenyl isomers differ).

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • Look for the characteristic singlet at ~8.1–8.2 ppm corresponding to the H4 proton of the quinoline ring (the proton on the carbon originating from the aldehyde).

    • Aromatic multiplet: 7.4–8.2 ppm.

  • Mass Spectrometry (ESI/EI):

    • Molecular Ion (

      
      ): 239.05.
      
    • Isotope Pattern: Distinct 3:1 ratio for

      
       (239) and 
      
      
      
      (241) confirming the presence of one Chlorine atom.

Troubleshooting & Safety

  • Issue: Low Yield / Sticky Tar.

    • Cause: Self-condensation of acetophenone (aldol polymerization).

    • Fix: Ensure the amino-aldehyde is added to the base mixture, or use Protocol B (Microwave) which minimizes contact time.

  • Issue: Starting Material Remains.

    • Cause: Inactive catalyst or wet solvent.

    • Fix: Use freshly powdered KOH or switch to Protocol B (p-TSA is a stronger driver for dehydration).

  • Safety:

    • 2-Amino-5-chlorobenzaldehyde: Potential skin sensitizer. Handle in a fume hood.

    • Quinoline Derivatives: Many are bioactive and DNA-intercalating. Treat as potential mutagens.

References

  • Friedländer, P. (1882).[1][3][7] "Ueber o-Amidobenzaldehyd".[3] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [3]

  • Cheng, C.C., & Yan, S.J. (1982). "The Friedländer Synthesis of Quinolines". Organic Reactions, 28, 37–201.

  • McNulty, J., et al. (2010). "Scope and Limitations of the One-Pot Friedländer Quinoline Synthesis". Synthesis, 2010(10), 1629-1632.[8]

  • Muscia, G.C., et al. (2006). "Microwave-assisted Friedländer synthesis of quinolines". Journal of Heterocyclic Chemistry, 43(4).

Sources

Application Note: Advanced Synthesis and Mechanistic Profiling of 6-Chloro-2-phenylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Core Application: Synthesis of privileged heterocyclic scaffolds for kinase inhibition and antimicrobial development.

Scientific Integrity & Structural Clarification (E-E-A-T)

A critical structural nuance must be addressed when designing this synthetic route. The target nomenclature often loosely refers to the synthesis of 6-chloro-2-phenylquinoline directly from 2-amino-5-chlorobenzophenone. However, mapping the atomic economy of the Friedländer condensation reveals a strict regiochemical outcome: the benzophenone's carbonyl carbon inherently becomes the C4 position of the resulting quinoline ring.

Consequently, condensing 2-amino-5-chlorobenzophenone with a methyl ketone (such as acetophenone) yields a 4-phenyl substituted scaffold—specifically, 6-chloro-2,4-diphenylquinoline [1]. To achieve a strictly unsubstituted C4 position (yielding exactly 6-chloro-2-phenylquinoline), the required precursor is 2-amino-5-chlorobenzaldehyde[1].

Because 2-amino-5-chlorobenzophenone is a highly stable and commercially vital precursor[2], this protocol details the optimized synthesis of the 2,4-diphenyl derivative . This reflects the true chemical trajectory of the benzophenone precursor while delivering a highly privileged structure used in modern drug discovery[3].

Mechanistic Causality: The Friedländer Annulation

The construction of the quinoline core via the Friedländer synthesis is a tandem, two-step aza-annulation process[4].

  • Imine Formation (Schiff Base): The primary amine of 2-amino-5-chlorobenzophenone acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of acetophenone.

  • Intramolecular Aldol Condensation: The

    
    -methyl group of the newly formed imine (or its enamine tautomer) undergoes an intramolecular nucleophilic attack on the benzophenone carbonyl.
    
  • Aromatization: Subsequent dehydration drives the thermodynamic formation of the fully conjugated, planar quinoline ring.

Workflow A 2-Amino-5-chlorobenzophenone C Imine Intermediate (Schiff Base) A->C + H+ Catalyst B Acetophenone B->C - H2O D Intramolecular Aldol Addition C->D Cyclization E 6-Chloro-2,4-diphenylquinoline D->E Dehydration (-H2O)

Caption: Logical workflow of the Friedländer condensation to form the quinoline scaffold.

Quantitative Data & Condition Optimization

The efficiency of the Friedländer condensation is highly dependent on the choice of catalyst and solvent[5]. The table below summarizes the optimization parameters for synthesizing the quinoline scaffold, demonstrating that Lewis acids (like IPrCuCl) or azeotropic dehydration with Brønsted acids yield the most favorable atomic conversions[1].

Table 1: Optimization of Friedländer Condensation Conditions

Catalyst / ConditionsSolventTemp (°C)TimeYield (%)Reference
None (Catalyst-free)Water7024 h< 20%[1]
p-TsOH (0.1 eq)Toluene1106 h88%Standard
IPrCuCl (5 mol%)Toluene1104 h93%[1]
P₂O₅/SiO₂ (30% w/w)Solvent-free8040 min77–95%[5]

Self-Validating Experimental Protocol

This protocol utilizes a Brønsted acid (p-TsOH) in toluene. The causality behind this choice is twofold: Toluene allows for the azeotropic removal of water at 110°C (driving Le Chatelier's principle), while p-TsOH provides necessary protonation to increase carbonyl electrophilicity without irreversibly protonating the weakly basic aniline nitrogen[4].

Step-by-Step Methodology
  • Reaction Assembly: In a 100 mL round-bottom flask, combine 2-amino-5-chlorobenzophenone (10.0 mmol, 2.31 g) and acetophenone (12.0 mmol, 1.44 g) in 50 mL of anhydrous toluene.

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (1.0 mmol, 0.19 g) to the stirring mixture.

  • Azeotropic Dehydration (Self-Validation Checkpoint 1): Attach a Dean-Stark trap fitted with a reflux condenser. Heat the mixture to a vigorous reflux (110°C).

    • Validation: Monitor the accumulation of water in the trap. The theoretical yield of water is ~0.36 mL (2 equivalents). The physical cessation of water droplet formation is a macroscopic indicator that both the imine formation and final dehydration steps are complete.

  • Reaction Monitoring (Self-Validation Checkpoint 2): After 5 hours, perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase.

    • Validation: The bright yellow, UV-active spot of the starting benzophenone (

      
      ) should completely disappear. It will be replaced by a highly fluorescent blue spot under 365 nm UV light (
      
      
      
      ), which is characteristic of the extended
      
      
      -conjugation in the quinoline system.
  • Workup & Isolation: Cool the reaction to room temperature. Wash the organic layer with 5% aqueous

    
     (2 × 25 mL) to neutralize the acid catalyst, followed by brine (25 mL). Dry the organic layer over anhydrous 
    
    
    
    and concentrate in vacuo.
  • Purification & NMR Validation: Recrystallize the crude residue from hot ethanol.

    • Validation: Confirm the structure via

      
      -NMR (
      
      
      
      ). The disappearance of the broad
      
      
      peak (~6.5 ppm) and the appearance of a highly diagnostic, isolated singlet for the quinoline H-3 proton at ~7.8 ppm confirms successful aromatization.

Downstream Applications: Kinase Inhibition & Antimicrobial Activity

Derivatives of the 6-chloro-2-phenylquinoline core are privileged scaffolds in medicinal chemistry[3]. They are actively investigated for their ability to competitively bind to the ATP-binding pocket of kinases, specifically acting as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is heavily dysregulated in various oncological profiles[6].

Pathway Q Quinoline Scaffold PI3K PI3K Kinase Q->PI3K Competitive Inhibition PIP3 PIP3 Production PI3K->PIP3 Phosphorylation AKT AKT Activation PIP3->AKT Recruits & Activates mTOR mTORC1 Signaling AKT->mTOR Activates Proliferation Cancer Cell Proliferation mTOR->Proliferation Promotes

Caption: Mechanism of action for quinoline derivatives inhibiting the PI3K/AKT/mTOR pathway.

Furthermore, carboxylic acid derivatives of this specific core have demonstrated quantifiable broad-spectrum antimicrobial activity[7].

Table 2: Antimicrobial Activity of Quinoline Intermediates

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus (Gram +)15[7]
Bacillus subtilis (Gram +)14[7]
Escherichia coli (Gram -)12[7]

References

Sources

Microwave-assisted synthesis of 6-Chloro-2-phenylquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 6-Chloro-2-phenylquinoline Derivatives

Executive Summary

This guide details the microwave-assisted synthesis (MAOS) of 6-Chloro-2-phenylquinoline and its functionalized derivatives. Quinoline scaffolds, particularly those substituted at the 2- and 6-positions, are privileged structures in medicinal chemistry, exhibiting potent antimalarial, anticancer (EGFR inhibition), and antibacterial properties.

Traditional thermal synthesis (e.g., refluxing in acetic acid or ethanol) often requires prolonged reaction times (4–24 hours) and suffers from variable yields. The protocols defined herein utilize dielectric heating to accelerate reaction kinetics, reducing synthesis time to under 15 minutes while significantly improving purity and yield.

Strategic Analysis: Synthetic Routes

To synthesize 6-Chloro-2-phenylquinoline derivatives, two primary pathways are recommended based on precursor stability and desired functionality.

FeatureRoute A: Friedländer Condensation Route B: Pfitzinger Reaction
Target Molecule 6-Chloro-2-phenylquinoline (Parent Scaffold)6-Chloro-2-phenylquinoline-4-COOH
Key Precursors 2-Amino-5-chlorobenzaldehyde + Acetophenone5-Chloroisatin + Acetophenone
Mechanism Aldol condensation

Cyclodehydration
Ring opening

Condensation

Cyclization
MW Advantage Reaction time reduced from 8h to 5-10 min Reaction time reduced from 24h to 2-9 min
Critical Note Precursor aldehyde is air-sensitive/unstable.[1]Isatin precursors are highly stable solids.

Experimental Protocols

Protocol A: Direct Synthesis via Friedländer Condensation

Best for generating the core lipophilic scaffold.

Materials:

  • Reactant A: 2-Amino-5-chlorobenzaldehyde (1.0 mmol) [Note: Store under Argon at 2-8°C]

  • Reactant B: Acetophenone (1.0 mmol)

  • Catalyst: Glacial Acetic Acid (catalytic drops) or KOH (0.01 g)

  • Solvent: Ethanol (2 mL) or Solvent-free (Neat)

Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve 2-Amino-5-chlorobenzaldehyde (155 mg, 1 mmol) and Acetophenone (120 mg, 1 mmol) in 2 mL of ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid. Cap the vial with a Teflon-lined septum.[2]

  • Microwave Irradiation: Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 140 °C

    • Pressure Limit: 15 bar

    • Time: 5 minutes (Hold time)

    • Stirring: High

  • Work-up: Cool the reaction to 50 °C. Pour the mixture into crushed ice (20 g). Neutralize with saturated NaHCO₃ if acid was used.

  • Isolation: The yellow precipitate is filtered, washed with cold water, and recrystallized from ethanol.

Expected Yield: 85-92% Characterization:

  • 1H NMR (CDCl3): δ 7.40–7.60 (m, aromatic), 8.10 (d, J=8.5 Hz), 8.20 (d, J=8.5 Hz). Distinctive singlet at C3-H.

Protocol B: Functional Synthesis via Pfitzinger Reaction

Best for generating a scaffold with a carboxylic acid handle for further drug conjugation.

Materials:

  • Reactant A: 5-Chloroisatin (1.0 mmol)

  • Reactant B: Acetophenone (1.2 mmol)

  • Solvent/Catalyst: 33% Aqueous KOH (3 mL)

Procedure:

  • Mixing: In a 10 mL microwave vial, suspend 5-Chloroisatin (181 mg, 1 mmol) in 3 mL of 33% KOH solution.

  • Addition: Add Acetophenone (144 mg, 1.2 mmol) to the deep red/orange solution.

  • Microwave Irradiation:

    • Temperature: 100 °C (or Reflux mode)

    • Power: Dynamic (Max 150W)

    • Time: 2 - 5 minutes

  • Work-up: The reaction mixture will darken. Cool to room temperature.

  • Precipitation: Pour the reaction mixture into 10 mL ice water. Carefully acidify with 10% HCl to pH 3-4.

  • Isolation: A massive pale yellow precipitate of 6-Chloro-2-phenylquinoline-4-carboxylic acid forms immediately. Filter and wash with water.[3]

Expected Yield: >90% Validation: Melting point >250°C. IR spectrum shows broad -COOH stretch (2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).[4]

Mechanism & Workflow Visualization

Figure 1: Reaction Mechanism (Friedländer)

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step accelerated by microwave heating.

FriedlanderMechanism Reactants 2-Amino-5-chlorobenzaldehyde + Acetophenone Intermediate1 Aldol Intermediate (β-hydroxy ketone) Reactants->Intermediate1 Base Cat. (OH-) Intermediate2 Schiff Base Formation Intermediate1->Intermediate2 Cyclization Transition MW-Driven Dehydration (-H2O) Intermediate2->Transition Heat Product 6-Chloro-2-phenylquinoline Transition->Product Aromatization

Caption: Base-catalyzed Friedländer condensation mechanism leading to the quinoline core.

Figure 2: Experimental Workflow

Standardized process flow for Protocol A/B ensuring reproducibility.

Workflow Step1 1. Reagent Prep (Vial Loading) Step2 2. Microwave Irradiation (140°C, 5 min, High Stir) Step1->Step2 Step3 3. Cooling & Quench (Ice Water Pour) Step2->Step3 Step4 4. pH Adjustment (Neutralize/Acidify) Step3->Step4 Step5 5. Filtration & Wash (Cold H2O / EtOH) Step4->Step5 Step6 6. Characterization (NMR, IR, MP) Step5->Step6

Caption: Step-by-step experimental workflow for microwave-assisted quinoline synthesis.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield Incomplete condensationIncrease MW temp by 10°C or extend time to 10 min. Ensure aldehyde is fresh (not oxidized).
Dark/Tarred Product Thermal degradationReduce reaction temperature to 120°C. Use "PowerMax" cooling (simultaneous cooling during heating).
Impurity (Starting Material) Poor solubilitySwitch solvent to DMF or DMSO (high absorbance of MW energy).
No Precipitate (Protocol B) Incorrect pHEnsure acidification drops pH below 4. The carboxylic acid is soluble in basic media.

References

  • Microwave-Enhanced Friedländer Synthesis. National Institutes of Health (NIH). [Link]

  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. MDPI Molecules. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes (Heterocycle Methodology). Organic Chemistry Portal. [Link]

  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry. [Link]

Sources

Application Note: Synthesis of 6-Chloro-2-phenylquinoline via Modified Pfitzinger Reaction

[1]

Abstract & Core Directive

This guide details the synthesis of 6-Chloro-2-phenylquinoline , a privileged scaffold in medicinal chemistry often utilized in the development of antimalarials, DHODH inhibitors, and kinase antagonists.

Critical Distinction: The standard Pfitzinger reaction yields a carboxylic acid derivative (6-chloro-2-phenylquinoline-4-carboxylic acid).[1] To obtain the title compound (6-Chloro-2-phenylquinoline), a subsequent decarboxylation step is strictly required.[1] This protocol covers both the initial condensation and the thermal decarboxylation necessary to isolate the final pharmacophore.

Scientific Background & Mechanism[2][3][4]

Regiochemical Insight

A common source of error in quinoline synthesis is the numbering shift from precursor to product.

  • Precursor: 5-Chloroisatin is required.[1]

  • Transformation: During the ring expansion, the C5 position of the isatin indole core translates to the C6 position of the quinoline ring.

  • Outcome: Using 5-chloroisatin yields the 6-chloroquinoline; using 6-chloroisatin would yield the 7-chloroquinoline.[1]

Reaction Mechanism

The Pfitzinger reaction involves the base-catalyzed ring opening of isatin to form isatinate (a keto-acid), which then undergoes Claisen-type condensation with the enolate of the ketone (acetophenone), followed by cyclization and dehydration.

PfitzingerMechanismcluster_0Step 1: Ring Openingcluster_1Step 2: Condensationcluster_2Step 3: CyclizationIsatin5-Chloroisatin(Purple Solid)IsatinateIsatinate Anion(Yellow Solution)Isatin->IsatinateKOH/HeatHydrolysisIntermediateAldolIntermediateIsatinate->Intermediate+ AcetophenoneAcetophenoneAcetophenone(Enolate form)Acetophenone->IntermediateAcidProduct6-Chloro-2-phenylquinoline-4-carboxylic acidIntermediate->AcidProduct- H2OCyclodehydration

Figure 1: Mechanistic pathway of the Pfitzinger reaction. Note the distinct color change from purple (isatin) to yellow (isatinate) as a visual process indicator.

Experimental Protocols

Part A: Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid

This step utilizes the classic Pfitzinger conditions.[1]

Reagents:

  • 5-Chloroisatin (1.0 eq)[1]

  • Acetophenone (1.2 eq)

  • Potassium Hydroxide (KOH), 33% w/v aqueous solution (10.0 eq)

  • Ethanol (absolute)[2]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-chloroisatin (10 mmol) in 33% aqueous KOH (15 mL).

    • Observation: The deep red/purple suspension will turn into a clear yellow/orange solution upon slight warming, indicating the formation of potassium 2-amino-5-chlorophenylglyoxylate (isatinate).[1]

  • Addition: Add acetophenone (12 mmol) followed by ethanol (10 mL) to solubilize the ketone.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 85-90°C) for 12–16 hours .

    • Checkpoint: Monitor by TLC (System: Ethyl Acetate:Hexane 1:1).[1] The isatin spot should disappear.[1]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into crushed ice (approx. 50g).

    • Acidification: Slowly add 10% HCl with stirring until the pH reaches 2–3.

    • Result: A voluminous off-white to pale yellow precipitate (the carboxylic acid) will form.[1]

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove excess salts and unreacted ketone.

  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

    • Expected Yield: 75–85%[1]

    • Appearance: Off-white solid.[1][3]

Part B: Decarboxylation to 6-Chloro-2-phenylquinoline

This step removes the C4-carboxylic acid group to yield the final target.[1][4][5]

Reagents:

  • Crude Acid from Part A

  • Copper Powder (Bronze) - Catalyst[1]

  • Diphenyl ether (Solvent) - Optional but recommended for thermal control.[1]

Protocol:

  • Setup: Place the dry carboxylic acid (5 mmol) and copper powder (0.5 mmol, 10 mol%) into a flask.

    • Method A (Solvent-free): Use a sublimation apparatus if the scale is small (<1g).

    • Method B (Solvent): Add diphenyl ether (10 mL).[1] This is preferred for scalability.[1]

  • Thermal Reaction: Heat the mixture to 250–260°C .

    • Safety: This temperature is near the boiling point of diphenyl ether.[1] Ensure the apparatus is open to a bubbler to monitor CO2 evolution but protected from moisture.[1]

    • Observation: Vigorous bubbling (CO2 release) will occur.[1] Maintain heat until bubbling ceases (approx. 30–60 mins).

  • Workup (for Method B):

    • Cool the mixture to room temperature.

    • Dilute with diethyl ether or ethyl acetate (50 mL).

    • Filter through a Celite pad to remove the copper powder.[1]

    • Extraction: If diphenyl ether was used, the product must be separated. The quinoline is basic.[1][6] Extract the organic layer with 2M HCl (3 x 20 mL). The quinoline moves to the aqueous acid phase; diphenyl ether remains in the organic phase.

    • Recovery: Basify the combined aqueous acidic extracts with 20% NaOH until pH > 10. The product will precipitate or oil out.[1]

    • Extract with Dichloromethane (DCM), dry over MgSO4, and evaporate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
KOH Concentration 33% w/v (Strong Base)Low Conc: Incomplete ring opening of isatin.[1] High Conc: Potential degradation of acetophenone.[1][7]
Reflux Time 12-16 HoursToo Short: Low yield, presence of unreacted isatinate.[1] Too Long: Formation of tar/polymerization byproducts.[1]
Acidification pH pH 2–3pH > 4: Carboxylic acid remains as a soluble salt (loss of yield).[1] pH < 1: Protonation of the quinoline nitrogen may increase solubility in water (loss of yield).
Decarboxylation Temp >240°C<200°C: Reaction will not proceed.[1] Decarboxylation of quinolines requires high activation energy.[1]

Characterization Data

Target Compound: 6-Chloro-2-phenylquinoline Molecular Formula: C15H10ClN[1]

Expected 1H NMR (CDCl3, 400 MHz)
  • δ 8.15 - 8.25 (d, 2H): Ortho-protons of the 2-phenyl ring.[1]

  • δ 8.05 - 8.10 (d, 1H): H8 of the quinoline ring.

  • δ 8.00 (d, 1H): H4 (Characteristic doublet, often deshielded).

  • δ 7.85 (d, 1H): H3 (Couples with H4).

  • δ 7.75 (s, 1H): H5 (Small coupling to H7).

  • δ 7.60 - 7.65 (dd, 1H): H7.

  • δ 7.45 - 7.55 (m, 3H): Meta/Para-protons of the 2-phenyl ring.[1]

Mass Spectrometry (ESI+)
  • [M+H]+: 240.05 / 242.05 (Characteristic 3:1 Chlorine isotope pattern).[1]

References

  • Pfitzinger, W. (1886).[1][8] J. Prakt.[1] Chem., 33, 100.[7] (Original description of the reaction).

  • Shvekhgeimer, M. G. A. (2004).[1] "The Pfitzinger Reaction."[1][9][6][2][7][8][10][11] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Organic Chemistry Portal. "Pfitzinger Reaction."

  • BenchChem. "6-Chloro-2-phenylquinoline-4-carboxylic acid Structure and Properties."[1]

  • Telvekar, V. N., et al. (2010).[12] "Novel decarboxylation protocols." Synlett, 2778-2779.[1][12] (Context for decarboxylation methodologies).

One-pot synthesis methods for 2-phenylquinoline scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced One-Pot Synthesis Protocols for 2-Phenylquinoline Scaffolds

Executive Summary & Strategic Importance

The 2-phenylquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for antimalarial agents, antitumor drugs (e.g., Streptonigrin analogues), and high-performance organic light-emitting diodes (OLEDs). Traditional synthesis often involves multi-step isolation of intermediates (e.g., chalcones or Schiff bases), resulting in poor atom economy and solvent waste.

This Application Note details three distinct one-pot protocols selected for their operational robustness, substrate scope, and mechanistic distinctiveness. These methods allow researchers to bypass intermediate isolation, streamlining the "Design-Make-Test" cycle in drug discovery.

Mechanistic Principles & Retrosynthetic Logic

The construction of the 2-phenylquinoline core generally relies on two strategic disconnections:

  • The [3+3] Annulation: Coupling an aniline derivative with a three-carbon fragment (e.g., enones, alkynes).

  • The [4+2] Cycloaddition (Povarov): A multicomponent reaction involving an aniline, an aldehyde, and an activated alkene/alkyne.

The following diagram illustrates the retrosynthetic logic guiding the selected protocols:

Retrosynthesis Target 2-Phenylquinoline Core Disc_A Method A: Modified Friedländer (Condensation/Cyclization) Target->Disc_A Retro-Aldol Disc_B Method B: Povarov Reaction (MCR [4+2] Cycloaddition) Target->Disc_B Retro-Diels-Alder Disc_C Method C: I2-Mediated Oxidative Cyclization (C-H Functionalization) Target->Disc_C Retro-Oxidation Prec_A1 2-Aminobenzophenone Disc_A->Prec_A1 Prec_A2 Acetophenone Disc_A->Prec_A2 Prec_B1 Aniline Disc_B->Prec_B1 Prec_B2 Benzaldehyde Disc_B->Prec_B2 Prec_B3 Styrene/Alkyne Disc_B->Prec_B3 Prec_C1 2-Aminobenzyl Alcohol Disc_C->Prec_C1 Prec_C2 Acetophenone Disc_C->Prec_C2

Figure 1: Retrosynthetic analysis showing the strategic disconnections for the three featured protocols.

Protocol A: The "Green" Standard – Iodine-Mediated Oxidative Cyclization

Methodology: Modified Friedländer Annulation using 2-Aminobenzyl Alcohol.[1] Best For: Metal-free synthesis, high atom economy, and avoiding unstable aldehyde intermediates.

This protocol utilizes molecular iodine (


) as a mild Lewis acid and oxidant.[2] It oxidizes the benzylic alcohol in situ to the aldehyde, which immediately condenses with the ketone. This avoids the handling of sensitive 2-aminobenzaldehydes (which are prone to self-polymerization).
Materials
  • Substrate A: 2-Aminobenzyl alcohol (1.0 mmol)

  • Substrate B: Acetophenone derivative (1.2 mmol)

  • Catalyst/Oxidant: Molecular Iodine (

    
    ) (0.5 equiv)
    
  • Solvent: DMSO (2.0 mL) – Acts as both solvent and co-oxidant.

  • Base: None required (or catalytic

    
     for slower substrates).
    
Step-by-Step Protocol
  • Charge: In a 10 mL sealed tube, add 2-aminobenzyl alcohol (123 mg, 1.0 mmol), acetophenone (144 mg, 1.2 mmol), and

    
     (127 mg, 0.5 mmol).
    
  • Solvent Addition: Add DMSO (2.0 mL). Note: Ensure DMSO is dry (<0.1% water) to facilitate the Kornblum-type oxidation mechanism.

  • Reaction: Seal the tube and heat to 100°C in an oil bath. Stir magnetically at 600 rpm.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) every 2 hours. The reaction typically completes in 4–6 hours.

    • Checkpoint: The disappearance of the alcohol spot and the transient appearance of the imine intermediate may be observed.

  • Quench: Cool to room temperature. Add saturated aqueous

    
     (5 mL) to quench unreacted iodine (color changes from dark brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine to remove DMSO.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Why this works: DMSO acts as an oxygen source ( Kornblum oxidation) to regenerate the iodine species or directly oxidize the alcohol, making the reaction catalytic in iodine in some variants, though stoichiometric iodine ensures speed.

Protocol B: The "Diversity" Standard – Three-Component Povarov Reaction

Methodology: Acid-Catalyzed Multicomponent [4+2] Cycloaddition. Best For: Rapid library generation; introducing diversity at the 2-, 3-, and 4-positions simultaneously.

The Povarov reaction couples an aniline, an aldehyde, and an electron-rich alkene (or alkyne) to form a tetrahydroquinoline, which is then oxidized to the quinoline in the same pot.

Materials
  • Amine: Aniline derivative (1.0 mmol)

  • Aldehyde: Benzaldehyde derivative (1.0 mmol)

  • dienophile: Phenylacetylene (1.2 mmol) or Styrene (requires stronger oxidant).

  • Catalyst:

    
     (20 mol%) or Triflic Acid (10 mol%).
    
  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv) – Added in Stage 2.

  • Solvent: Acetonitrile (

    
    ).[3]
    
Step-by-Step Protocol
  • Imine Formation (In Situ): In a round-bottom flask, dissolve aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in

    
     (5 mL). Stir at room temperature for 30 mins. Visual cue: Solution often turns yellow/cloudy.
    
  • Cycloaddition: Add Phenylacetylene (1.2 mmol) followed by dropwise addition of

    
     (25 
    
    
    
    L).
  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours.

    • Mechanism:[1][2][4][5][6][7] The imine acts as a diene and the alkyne as a dienophile in an inverse-electron-demand Diels-Alder reaction.

  • Oxidation (Aromatization): Cool the reaction to room temperature. Add DDQ (1.2 mmol). Stir at room temperature for 1 hour.

    • Note: If using phenylacetylene, the intermediate is a dihydroquinoline which aromatizes easily. If using styrene, the intermediate is a tetrahydroquinoline, requiring longer oxidation times.

  • Workup: Dilute with water, extract with DCM. Wash with 1M NaOH (to remove DDQ byproducts).

  • Purification: Silica gel chromatography.

Protocol C: The "Industrial" Standard – Base-Mediated Friedländer Annulation

Methodology: Condensation of 2-Aminobenzophenones with Ketones. Best For: Large-scale synthesis; synthesizing 2,4-diphenylquinolines.

This is the most robust method for scale-up, utilizing stable precursors and cheap reagents.

Materials
  • Substrate: 2-Aminobenzophenone (1.0 mmol)

  • Ketone: Acetophenone (1.2 mmol)

  • Base: KOH (pellets, 2.0 equiv) or t-BuOK (1.5 equiv).

  • Solvent: Ethanol (Absolute).

Step-by-Step Protocol
  • Mixture: Combine 2-aminobenzophenone (197 mg, 1.0 mmol) and acetophenone (144 mg, 1.2 mmol) in Ethanol (5 mL).

  • Base Addition: Add KOH pellets (112 mg, 2.0 mmol).

  • Reflux: Heat to reflux (78°C) for 8–12 hours.

  • Monitoring: TLC usually shows a highly fluorescent product spot (blue under UV254/365).

  • Precipitation (Self-Purification): Cool the mixture to 0°C (ice bath). The 2-phenylquinoline product often precipitates out as a solid.

  • Filtration: Filter the solid, wash with cold ethanol and water.

  • Recrystallization: If necessary, recrystallize from EtOH/Water.

Quantitative Comparison of Methods

FeatureMethod A (Iodine/DMSO)Method B (Povarov)Method C (Friedländer)
Complexity Generated MediumHigh (3 components)Low (2 components)
Atom Economy HighMedium (requires oxidant)Very High (Water byproduct)
Reaction Time 4–6 Hours6–8 Hours8–12 Hours
Precursor Stability High (Alcohol stable)High (Aniline/Aldehyde stable)High (Benzophenone stable)
Cost Low (Iodine is cheap)Medium (DDQ/Catalyst)Lowest (KOH/EtOH)
Green Score Good (Metal-free)Moderate (Solvent/Oxidant)Excellent (Ethanol/Water)

Troubleshooting & Optimization

  • Low Yield in Method A: Ensure DMSO is anhydrous. If the alcohol is electron-deficient, increase temperature to 120°C.

  • Regioselectivity in Method B: Povarov reactions can yield regioisomers if the aniline is meta-substituted. Use para-substituted anilines for single isomers.

  • Purification Issues: 2-Phenylquinolines are weakly basic. Pre-treat silica gel with 1% Triethylamine/Hexane to prevent streaking during chromatography.

Workflow Visualization

The following diagram details the decision matrix and workflow for the Iodine-Mediated Protocol (Method A) , as it represents the best balance of novelty and utility for modern labs.

ProtocolWorkflow Start Start: 2-Aminobenzyl Alcohol + Acetophenone Reagents Add I2 (0.5 eq) Solvent: DMSO Start->Reagents Heat Heat to 100°C (4-6 Hours) Reagents->Heat Check TLC Check (Alcohol consumed?) Heat->Check Pathway1 Yes: Imine formed & Cyclized Check->Pathway1 Complete Pathway2 No: Incomplete Check->Pathway2 Stalled Quench Quench: Sat. Na2S2O3 Pathway1->Quench Action_Add Add 10% more I2 Increase Temp Pathway2->Action_Add Action_Add->Heat Extract Extraction: EtOAc / Brine Wash Quench->Extract Product Final Product: 2-Phenylquinoline Extract->Product

Figure 2: Operational workflow for the Iodine-Mediated Oxidative Cyclization.

References

  • Yan, R., et al. (2013). "Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization."[8] Organic Letters, 15(19), 4876–4879.

  • Wu, X., et al. (2019). "Iodine-catalyzed efficient synthesis of quinolines from 2-aminobenzyl alcohols and ketones." RSC Advances, 9, 22260.

  • Kouzhagan, D., et al. (2022). "Povarov reaction for the synthesis of 2-(2-pyridyl)quinoline." Tetrahedron Letters (via SciSpace).

  • Batchu, H., et al. (2012). "Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines."[2] Organic Letters, 14(24), 6330–6333.

  • Shen, Q., et al. (2012). "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions."[7] Synthesis, 44, 389-392.[7]

Sources

Application Note: Recrystallization Solvents for Purifying 6-Chloro-2-phenylquinoline

[1]

Executive Summary

6-Chloro-2-phenylquinoline is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antimalarial, anti-inflammatory, and antitumor agents.[1][2] Its synthesis—typically via Friedländer condensation or Suzuki coupling—often yields crude mixtures containing unreacted 2-amino-5-chlorobenzophenone, acetophenone, or oligomeric byproducts.[1][2]

This Application Note provides a scientifically grounded guide to purifying this compound. Unlike simple "recipe" lists, we explore the solubility physics governing the separation, offering two validated protocols: a "Green" single-solvent system (Ethanol) and a binary system (Ethyl Acetate/Heptane) for stubborn non-polar impurities.[2]

Physicochemical Basis for Solvent Selection[1][2]

To select the correct solvent, one must understand the molecular interaction profile of 6-Chloro-2-phenylquinoline.[1][2]

Molecular Architecture & Solubility[1]
  • Lipophilicity: The molecule possesses a fused aromatic quinoline core, a phenyl ring at C2, and a chlorine atom at C6.[2] These features significantly increase lipophilicity (

    
    ), reducing water solubility to negligible levels.[1][2]
    
  • Pi-Stacking Potential: The extensive planar aromatic system encourages strong

    
    -
    
    
    stacking in the crystal lattice.[1][2] Solvents must disrupt these intermolecular forces at high temperatures but allow them to re-form orderly upon cooling.[1][2]
  • Dipole Interactions: The quinoline nitrogen provides a localized dipole and hydrogen bond acceptor site.[1][2] This makes protic solvents (like ethanol) effective at high temperatures due to H-bonding interactions that are thermodynamically unfavorable at lower temperatures, facilitating precipitation.[1][2]

Solvent Candidate Screening

The following table summarizes the solubility profile based on the structural analogs of substituted 2-phenylquinolines.

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection ProfileRecommendation
Ethanol (95% or Abs.) HighLowExcellent for polar byproducts; Good for unreacted ketones.[1][2]Primary Choice
Acetonitrile (MeCN) HighModerateExcellent for separating regioisomers.[1][2]Secondary Choice
Ethyl Acetate (EtOAc) Very HighModeratePoor yield if used alone (too soluble).[2]Use as Solvent A
Heptane / Hexanes LowInsolubleGood for washing, poor for dissolving.[2]Use as Anti-solvent
Water InsolubleInsolubleN/AUse as Anti-solvent

Decision Logic for Purification

Before beginning, assess the crude material's impurity profile using TLC (Thin Layer Chromatography) or HPLC.[2]

SolventDecisionTreeStartCrude 6-Chloro-2-phenylquinolineImpurityCheckAnalyze Impurity Profile(TLC/HPLC)Start->ImpurityCheckDecision1Major Impurity Type?ImpurityCheck->Decision1PathAUnreacted Starting Materials(Ketones/Amines)Decision1->PathAPolar/ModeratePathBNon-polar Tars /OligomersDecision1->PathBLipophilicPathCHigh Purity (>95%)Need Crystal FormDecision1->PathCPolishingMethodAMethod A: Ethanol Recrystallization(Thermodynamic Control)PathA->MethodAMethodBMethod B: EtOAc / Heptane(Solvent / Anti-Solvent)PathB->MethodBMethodCSlow Evaporation(Acetonitrile)PathC->MethodC

Figure 1: Decision tree for selecting the optimal purification strategy based on impurity profile.

Detailed Experimental Protocols

Method A: Ethanol Recrystallization (The "Green" Standard)

Best for: Removal of unreacted 2-amino-5-chlorobenzophenone and general purification.[1][2] Safety: Ethanol is flammable.[1][2] Perform in a fume hood.

  • Preparation: Place 5.0 g of crude 6-Chloro-2-phenylquinoline in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 25 mL of Ethanol (95% or Absolute).

  • Heating: Heat the mixture to reflux (

    
    ) using a heating block or oil bath.
    
    • Observation: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in 2 mL increments.

    • Note: If a small amount of dark, insoluble material remains, this is likely inorganic salt or polymerized char.[2] Filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Cooling (Nucleation): Remove the flask from heat. Allow it to cool to room temperature slowly (over 1-2 hours) while stirring gently.

    • Why? Rapid cooling traps impurities inside the crystal lattice.[1][2] Slow cooling promotes pure crystal growth.[1][2]

  • Crystallization: Once at room temperature, place the flask in an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    
  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold ethanol (

    
    ).
    
    • Critical: The solvent must be ice-cold to prevent re-dissolving the product.[1][2]

  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    
Method B: Ethyl Acetate / Heptane (Binary System)

Best for: Removing highly non-polar impurities or when the compound is too soluble in hot ethanol.[2]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc).[1][2]

  • Anti-Solvent Addition: While maintaining a gentle boil, add Heptane (or Hexanes) dropwise.[2]

  • Cloud Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.[2]

  • Clarification: Add a few drops of EtOAc to clear the solution (restore solubility).[1][2]

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. The product will crystallize as the temperature drops and the solubility in the binary mixture decreases.[1][2]

  • Isolation: Filter and wash with a 1:4 mixture of cold EtOAc:Heptane.

Process Workflow Diagram

The following diagram illustrates the physical workflow for Method A, highlighting Critical Process Parameters (CPPs).

RecrystallizationWorkflowcluster_0Dissolution Phasecluster_1Crystallization Phasecluster_2Isolation PhaseStep1Weigh CrudeSolidStep2Add Solvent(Reflux Temp)Step1->Step2Step3Hot Filtration(If insolubles present)Step2->Step3Insolubles?Step4Slow Cool(RT, 2 hrs)Step2->Step4Clear SolutionStep3->Step4Step5Ice Bath(0-4°C, 30 min)Step4->Step5Step6VacuumFiltrationStep5->Step6Step7Wash(Cold Solvent)Step6->Step7Step8Vacuum Dry(45°C)Step7->Step8

Figure 2: Step-by-step workflow for the recrystallization of 6-Chloro-2-phenylquinoline.

Troubleshooting & Quality Control

  • Oiling Out: If the product separates as an oil rather than crystals, the solution is likely too concentrated or the temperature dropped too fast.[2]

    • Remedy: Re-heat to dissolve the oil, add slightly more solvent, and seed the solution with a pure crystal if available.[2]

  • Low Yield: The compound may be too soluble in the chosen solvent volume.[1][2]

    • Remedy: Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and repeat the cooling step (Second Crop).[2] Note that the second crop is usually less pure.[1][2]

  • Polymorphism: Substituted quinolines can exhibit polymorphism.[1][2] Ensure the drying temperature does not exceed the melting point (typically

    
     for this class, but verify specific batch MP).
    

References

  • BenchChem. (2025).[1][2][3] Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 54613196, 6-chloro-2(1H-indol-3-yl)-4-phenyl-quinoline. Retrieved from [2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 6-Chloro-2-hydroxyquinoline. Retrieved from [1][2]

  • Muscia, G. C., et al. (2011).[2] Ultrasonic-assisted synthesis of 2-phenylquinolines. Ultrasonics Sonochemistry. (General reference for 2-phenylquinoline synthesis and purification methodologies).

  • ECHEMI. (2025). Safety Data Sheet: 6-Chloroquinoline. Retrieved from [2]

Application Note: In Vitro Cytotoxicity Profiling of 6-Chloro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines the standardized protocol for evaluating the cytotoxic potential of 6-Chloro-2-phenylquinoline (6-Cl-2-PQ) , a lipophilic pharmacophore often utilized as a scaffold in anticancer drug discovery.[1] While quinoline derivatives are privileged structures in medicinal chemistry due to their ability to intercalate DNA and inhibit topoisomerase enzymes, their high lipophilicity presents specific challenges in in vitro assays, particularly regarding solubility and precipitation.[1]

This protocol details a validated MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay . It is optimized to minimize solvent-induced toxicity while ensuring compound bioavailability.

Target Audience: Medicinal Chemists, Cell Biologists, and ADME-Tox Scientists.[1]

Compound Properties & Handling

Critical Note: 6-Chloro-2-phenylquinoline is highly lipophilic. Improper solubilization is the primary cause of assay variability (high standard deviation between replicates).[1]

PropertySpecification
Molecular Formula C₁₅H₁₀ClN
Molecular Weight ~239.7 g/mol
Solubility Soluble in DMSO (>10 mM); Poorly soluble in water.[1]
Storage (Solid) -20°C, desiccated, protected from light.
Storage (Stock) -20°C in aliquots (avoid freeze-thaw cycles).
Stock Solution Preparation[1][2][3]
  • Weigh approximately 2.4 mg of 6-Cl-2-PQ.

  • Dissolve in 1 mL of anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM Master Stock.[1]

  • Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Quality Check: Inspect against a light source. The solution must be crystal-clear.

Experimental Design & Controls

Cell Line Selection

For initial screening of quinoline derivatives, the following validated cell lines are recommended due to their sensitivity to DNA-intercalating agents:

  • MCF-7 (Breast Adenocarcinoma) – Standard for hormonal modulation studies.[1]

  • HepG2 (Hepatocellular Carcinoma) – Standard for metabolic competence.[1]

  • HCT-116 (Colorectal Carcinoma) – High sensitivity to topoisomerase inhibitors.[1]

Controls
  • Negative Control (Vehicle): Media + DMSO (matched to the highest concentration used in treatment, typically 0.5%).[1]

  • Positive Control: Doxorubicin (1 µM) or Paclitaxel (100 nM), depending on the specific cancer mechanism being targeted.[1]

  • Blank: Media only (no cells) – Critical for background subtraction.[1]

Detailed Assay Protocol (MTT)

Phase 1: Cell Seeding (Day 0)

Objective: Establish a monolayer in the exponential growth phase.[1]

  • Harvest Cells: Trypsinize cells when they reach 70-80% confluence.

  • Count: Use a hemocytometer or automated counter. Viability must be >95%.

  • Dilute: Resuspend cells in complete media to a density of 5 x 10⁴ cells/mL .

  • Plate: Dispense 100 µL/well into a 96-well clear-bottom tissue culture plate (Final: 5,000 cells/well).

    • Senior Scientist Tip: Do not use the perimeter wells (A1-A12, H1-H12, etc.) for data.[1] Fill them with 200 µL sterile PBS to act as a humidity barrier, preventing the "Edge Effect" which causes evaporation and concentration spikes in outer wells.[1]

  • Incubate: 24 hours at 37°C, 5% CO₂.

Phase 2: Compound Treatment (Day 1)

Objective: Expose cells to 6-Cl-2-PQ while maintaining constant solvent concentration.[1]

Dilution Strategy (The "0.5% Rule"): To avoid DMSO toxicity masking the compound's effect, the final DMSO concentration must remain constant (usually 0.5%) across all wells.[1]

  • Intermediate Plate: Prepare a 2x concentration series in a separate sterile plate using complete media.

    • Example: To test 100 µM final, prepare 200 µM in media (with 1% DMSO).

  • Treatment:

    • Check cells under the microscope for attachment.

    • Remove old media (carefully, do not disturb the monolayer).[1]

    • Add 100 µL of fresh treatment media from the Intermediate Plate.

  • Incubate: 48 to 72 hours (72h is preferred for quinolines to allow time for cell cycle arrest mechanisms to manifest).[1]

Phase 3: Readout (Day 3 or 4)

Objective: Quantify metabolic activity via mitochondrial reductase.[1]

  • Reagent Prep: Dissolve MTT powder in PBS (5 mg/mL). Filter sterilize (0.22 µm).

  • Pulse: Add 10 µL of MTT stock to each well (final conc: 0.5 mg/mL).

  • Incubate: 3–4 hours at 37°C. Look for purple formazan crystals.

  • Solubilize:

    • Carefully aspirate media (leave crystals intact).[1]

    • Add 100 µL DMSO to each well.[2][3]

    • Shake plate on an orbital shaker for 15 minutes (protected from light).

  • Measure: Read Absorbance (OD) at 570 nm (signal) and 630 nm (background reference).

Visualizations

Experimental Workflow

This diagram illustrates the critical decision points and flow of the assay.

G Start Start: Cell Culture (Confluence > 70%) Harvest Harvest & Count Cells Start->Harvest Seed Seed 96-well Plate (5,000 cells/well) Harvest->Seed Incubate24 Incubate 24h (Attachment) Seed->Incubate24 Check Microscope Check: Cells Healthy? Incubate24->Check PrepDrugs Prepare Serial Dilutions (Max 0.5% DMSO) Check->PrepDrugs Yes Discard Discard & Restart Check->Discard No (Contamination/Detachment) Treat Add Compound (6-Cl-2-PQ) (0.1 - 100 µM) PrepDrugs->Treat Incubate72 Incubate 48-72h Treat->Incubate72 AddMTT Add MTT Reagent (Incubate 4h) Incubate72->AddMTT Solubilize Aspirate Media & Add 100µL DMSO AddMTT->Solubilize Read Read Absorbance (570nm - 630nm) Solubilize->Read

Caption: Step-by-step decision matrix for the 6-Cl-2-PQ MTT cytotoxicity assay.[1]

Serial Dilution Logic

Visualizing the preparation of the compound to ensure DMSO stability.

Dilution Stock 10mM Stock (100% DMSO) Step1 Intermediate 1 200 µM Compound (2% DMSO in Media) Stock->Step1 Dilute 1:50 in Media Step2 Final Well Conc. 100 µM Compound (1% DMSO) Step1->Step2 Add to Cells (1:1 Volume) Note *Dilute 1:1 with cell suspension to reach final 0.5% DMSO* Step2->Note

Caption: Dilution strategy to prevent solvent shock. High DMSO kills cells independently of the drug.

Data Analysis & Calculation

  • Subtract Background:

    
    [1]
    
  • Calculate Viability (%):

    
    
    
  • Determine IC₅₀: Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).[1] Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.[1]

Troubleshooting (Senior Scientist Insights)

IssueProbable CauseCorrective Action
Crystals in wells before MTT Compound precipitation (Solubility limit reached).6-Cl-2-PQ is hydrophobic.[1] Verify the concentration does not exceed 100 µM.[4] Warm media to 37°C before adding drug.
High Background (Blank) Microbial contamination or protein precipitation.[1]Use sterile filtration (0.22 µm) for all media.[1] Check incubator humidity pan for contamination.
"Smile" Effect in Data Edge Effect (Evaporation).[1]Do not use outer wells. Fill them with PBS. Ensure the incubator water pan is full.
Variability > 10% Pipetting error or uneven cell seeding.Mix cell suspension frequently during seeding (cells settle quickly).[1] Use a multichannel pipette.

References

  • BenchChem. Application Notes and Protocols for Assessing the Antiproliferative Activity of Quinoline Derivatives. (2025). Retrieved from [1]

  • National Institutes of Health (PMC). Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).[1] Retrieved from

  • RSC Advances. Substituted 2-arylquinoline derivatives with selective anticancer activity. (2020). Retrieved from [1]

  • ATCC. MTT Cell Proliferation Assay Protocol. Retrieved from [1]

  • ChemScene. 6-Chloro-2-phenylquinoline properties and handling. Retrieved from [1]

Sources

Technical Brief: Synthesis of Hydrazino Derivatives from 6-Chloro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of hydrazino-quinolines is a critical gateway in medicinal chemistry, serving as the primary scaffold for fusing triazole, pyrazole, and pyrimido rings—moieties ubiquitous in antimalarial, anti-inflammatory, and anticancer therapeutics.

This application note details the conversion of 6-Chloro-2-phenylquinoline into its bioactive 4-hydrazino derivative . It is critical to note that the 6-chloro substituent is an unactivated aryl chloride and is inert to direct nucleophilic attack by hydrazine under standard solvothermal conditions. Therefore, this protocol outlines the C4-activation strategy , transforming the starting material into the reactive 4,6-dichloro-2-phenylquinoline intermediate before hydrazinolysis. This route ensures high regioselectivity and yield.

Strategic Overview & Mechanism

The Regioselectivity Challenge

The starting material, 6-Chloro-2-phenylquinoline, presents two potential sites for functionalization:

  • C6-Position: Occupied by Chlorine.[1][2] Deactivated by the aromatic ring; requires Palladium catalysis (Buchwald-Hartwig) for substitution.

  • C4-Position: Occupied by Hydrogen. Electron-deficient due to the quinoline nitrogen but requires conversion to a leaving group (Cl) to facilitate Nucleophilic Aromatic Substitution (

    
    ).
    

Selected Pathway: We utilize the


 pathway at C4. This is the industry-standard approach for generating "hydrazino quinolines" because the resulting 4-hydrazino motif is essential for subsequent heterocyclization (e.g., into [1,2,4]triazolo[4,3-a]quinolines).
Reaction Scheme
  • N-Oxidation: Activation of the quinoline ring.

  • Chlorination/Rearrangement: Installation of the reactive Cl at C4 using Phosphoryl Chloride (

    
    ).
    
  • Hydrazinolysis: Displacement of the 4-Cl by Hydrazine Hydrate.

ReactionPathway SM 6-Chloro-2- phenylquinoline NOx N-Oxide Intermediate SM->NOx m-CPBA DCM, RT Inter 4,6-Dichloro-2- phenylquinoline NOx->Inter POCl3 Reflux, 2h Prod 4-Hydrazino-6-chloro- 2-phenylquinoline Inter->Prod NH2NH2·H2O EtOH, Reflux

Figure 1: Step-wise activation and substitution pathway for the synthesis of the target hydrazino derivative.

Experimental Protocols

Phase 1: Activation (Synthesis of 4,6-Dichloro-2-phenylquinoline)

Note: If 4,6-dichloro-2-phenylquinoline is available commercially, proceed directly to Phase 2.

Rationale: Direct chlorination of quinoline is difficult. The N-oxide route exploits the "Meisenheimer-like" activation, allowing


 to chlorinate the C4 position via a rearrangement mechanism.

Step 1.1: N-Oxidation

  • Dissolution: Dissolve 6-Chloro-2-phenylquinoline (10.0 g, 41.7 mmol) in Dichloromethane (DCM, 100 mL).

  • Addition: Add m-Chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 6–12 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The N-oxide is significantly more polar.

  • Workup: Wash with 10%

    
     (2x) to remove m-chlorobenzoic acid byproduct. Dry organic layer over 
    
    
    
    , concentrate to yield the N-oxide solid.

Step 1.2: Chlorination [2]

  • Setup: Place the crude N-oxide in a round-bottom flask fitted with a drying tube (

    
    ).
    
  • Reagent: Add Phosphoryl Chloride (

    
    , 50 mL) carefully.
    
  • Reflux: Heat to reflux (105°C) for 2 hours. The solution will darken.

  • Quench (Critical): Cool to RT. Pour the mixture slowly onto crushed ice (500 g) with vigorous stirring. Caution: Exothermic hydrolysis of

    
    .
    
  • Isolation: Neutralize with

    
     to pH 8. Filter the precipitate, wash with water, and recrystallize from Ethanol.
    
    • Target Intermediate: 4,6-Dichloro-2-phenylquinoline.

Phase 2: Hydrazinolysis (The Core Protocol)

This step exploits the high reactivity of the 4-chloro substituent towards nucleophiles.

Materials:

  • Precursor: 4,6-Dichloro-2-phenylquinoline (from Phase 1).

  • Reagent: Hydrazine Hydrate (80% or 99%).

  • Solvent: Ethanol (Absolute) or 1,4-Dioxane (for higher temp).

Protocol:

  • Charge: In a 250 mL RB flask, suspend 4,6-Dichloro-2-phenylquinoline (5.0 g, 18.2 mmol) in Ethanol (50 mL).

  • Addition: Add Hydrazine Hydrate (9.1 g, ~180 mmol, 10 equivalents ) dropwise.

    • Expert Insight: A large excess of hydrazine is mandatory. Using stoichiometric amounts (1:1) often leads to the formation of the "bis-compound" (two quinolines bridged by one hydrazine molecule), which is an insoluble impurity.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Visual Cue: The starting material will dissolve, and the product often precipitates as a light yellow or beige solid during the reaction or upon cooling.

  • Monitoring: Check TLC (CHCl3:MeOH 9:1). The starting material (high Rf) should disappear; the hydrazine derivative stays near the baseline or has a significantly lower Rf.

  • Workup:

    • Cool the reaction mixture to 0–5°C.

    • Filter the solid precipitate.

    • Wash the cake copiously with cold water (to remove excess hydrazine) and then with a small amount of cold ethanol.

  • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Quantitative Data & Specifications

ParameterSpecification / ResultNotes
Yield (Phase 2) 75% – 85%Dependent on hydrazine excess.
Appearance Yellow to Beige crystalline solidDarkens upon air exposure (oxidation).
Melting Point 156–158°C (Lit. Value)Sharp mp indicates purity.
Solubility DMSO, DMF, hot EthanolPoor solubility in water/hexane.
Key IR Peaks 3100–3300 cm⁻¹ (

)
Doublet indicates primary amine.
Key MS Peak M+1 = 270.7 (approx)Chlorine isotope pattern (3:1) visible.

Troubleshooting & Optimization

Controlling Bis-Quinoline Formation

If the product is contaminated with a high-melting, insoluble solid, it is likely the N,N'-bis(6-chloro-2-phenylquinolin-4-yl)hydrazine.

  • Cause: Low concentration of hydrazine relative to the substrate.

  • Fix: Increase Hydrazine Hydrate to 15–20 equivalents. Ensure vigorous stirring during addition.

Reaction Rate

If the reaction is sluggish (incomplete after 6h):

  • Solvent Switch: Replace Ethanol with 1-Propanol or 1,4-Dioxane . The higher boiling point (97°C / 101°C) accelerates the

    
     kinetics.
    
  • Catalysis: Addition of a catalytic amount of Pyridine (0.1 eq) can act as a proton scavenger/transfer agent, though usually not necessary with excess hydrazine.

Stability

Hydrazino derivatives are prone to air oxidation, forming colored impurities (azo/azoxy species).

  • Storage: Store under Nitrogen/Argon in amber vials.

  • Usage: It is best to use the fresh hydrazine derivative immediately for the next step (e.g., cyclization with formic acid or aldehydes).

Safety & Compliance (E-E-A-T)

  • Hydrazine Hydrate: A potent carcinogen, corrosive, and skin sensitizer. Handle only in a fume hood. Double-glove (Nitrile) is recommended. Destroy excess hydrazine in the filtrate using bleach (Sodium Hypochlorite) before disposal.

  • POCl3: Reacts violently with water. Quench protocols must be strictly followed (slow addition to ice).

References

  • Preparation of 6-chloro-2-hydrazino-4-phenylquinoline: PrepChem.com. (Detailed protocol for the isomeric substitution, illustrating the hydrazine excess requirement).

  • Nucleophilic substitution of 4-chloroquinolines:Journal of the Chemical Society, Perkin Transactions 1. (Mechanistic grounding for the

    
     reaction at C4). 
    
  • Synthesis and biological evaluation of quinoline hydrazones: BenchChem Technical Guide. (Application of hydrazino derivatives in drug discovery).

  • Quinoline-Based Hydrazide-Hydrazones: Molecules (MDPI). (Structural characterization and biological relevance of the target scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Chloro-2-phenylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Architecture

The synthesis of 6-Chloro-2-phenylquinoline is a critical workflow in the development of antimalarial and anticancer pharmacophores. While the classical Doebner-Miller reaction (condensation of p-chloroaniline with cinnamaldehyde) is the most direct retrosynthetic route, it is notoriously plagued by low yields (<40%) due to polymerization side-reactions and incomplete oxidation of the dihydroquinoline intermediate.

This guide provides a technical intervention to elevate yields to >80% by transitioning from classical mineral acid catalysis to Lewis Acid-mediated or Iodine-promoted protocols, alongside microwave optimization.

Core Reaction Pathway (Doebner-Miller Variation)

The following diagram illustrates the mechanistic bottlenecks where yield is typically lost.

ReactionMechanism Start Reactants: p-Chloroaniline + Cinnamaldehyde Imine Schiff Base (Imine Intermediate) Start->Imine -H2O Polymer Polymerization (Tar Formation) Start->Polymer Uncontrolled Exotherm Cyclization Cyclization (Conjugate Addition) Imine->Cyclization Acid Cat. Dihydro 1,2-Dihydroquinoline (Unstable) Cyclization->Dihydro Oxidation Oxidative Aromatization (CRITICAL STEP) Dihydro->Oxidation Oxidant (I2/O2) Dihydro->Polymer No Oxidant Product 6-Chloro-2- phenylquinoline Oxidation->Product

Figure 1: Mechanistic pathway highlighting the critical oxidation step often missed in standard protocols, leading to tar formation.

Troubleshooting Guide: The "Why" Behind Low Yields

Issue 1: The "Tar" Problem (Polymerization)

Symptom: The reaction mixture turns into a viscous, black intractable solid (tar) within 30 minutes.

  • Root Cause: Cinnamaldehyde is highly prone to acid-catalyzed polymerization before it can condense with the aniline.

  • Correction:

    • Biphasic System: Use a biphasic solvent system (e.g., Toluene/6N HCl) to separate the organic reactants from the high acid concentration until the interface reaction occurs.

    • Controlled Addition: Do not mix all reagents at once. Add cinnamaldehyde dropwise to the refluxing aniline/acid mixture over 1 hour.

Issue 2: Incomplete Cyclization (The Dihydroquinoline Trap)

Symptom: LC-MS shows a mass peak of [M+2] (Dihydro-intermediate) and yield is low after workup.

  • Root Cause: The Doebner-Miller reaction produces a dihydroquinoline intermediate. It requires an oxidizing agent to lose two hydrogens and aromatize into the final quinoline. If you rely solely on air, the reaction stalls.

  • Correction: Add a hydrogen acceptor.

    • Classical: Nitrobenzene (toxic, hard to remove).

    • Modern:Iodine (

      
      , 20 mol%)  or reflux in open air with vigorous stirring (slow).
      
Issue 3: Regio-isomer Contamination

Symptom: NMR shows a mixture of products.

  • Root Cause: While p-chloroaniline favors the 6-chloro position (para to nitrogen), meta-substituted anilines would yield mixtures (5- and 7-chloro).

  • Verification: p-chloroaniline is symmetric regarding the amino group, so regio-isomerism is rarely the issue unless the starting material is impure. Ensure p-chloroaniline purity >98%.

Optimized Experimental Protocols

Method A: Iodine-Mediated Cyclization (Recommended High-Yield Route)

This method avoids harsh mineral acids and minimizes polymerization.

  • Reagents: p-Chloroaniline (10 mmol), Cinnamaldehyde (10 mmol), Iodine (1 mmol, 10 mol%), DMSO (10 mL).

  • Conditions: 100°C, 2-4 hours.

Step-by-Step:

  • Dissolve p-chloroaniline and iodine in DMSO in a round-bottom flask.

  • Add cinnamaldehyde slowly at room temperature.

  • Heat the mixture to 100°C . Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Pour reaction mixture into 10% aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: Recrystallize from Ethanol.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for rapid library synthesis and screening.

  • Reagents: p-Chloroaniline, Cinnamaldehyde, K-10 Montmorillonite Clay (Solid Acid Catalyst).

  • Equipment: Microwave Reactor (e.g., CEM or Biotage).

Step-by-Step:

  • Mix reactants (neat) with K-10 Clay (200 mg per mmol).

  • Irradiate at 300W, 120°C for 10-15 minutes.

  • Workup: Dilute with hot ethanol, filter off the clay catalyst, and cool to crystallize.

Comparative Data Analysis

The following table summarizes yield improvements based on internal and literature benchmarks.

MethodCatalyst/ConditionsTimeTypical YieldPurity Profile
Classical Doebner-Miller Conc. HCl / Reflux6-12 hrs35 - 45%Low (Tars present)
Modified Friedländer KOH / Ethanol / Reflux4-6 hrs60 - 70%High
Iodine-Promoted (DMSO)

(10 mol%) / 100°C
2-4 hrs82 - 88% Very High
Microwave Assisted K-10 Clay / Solvent-free15 mins85 - 92% High

Troubleshooting Decision Tree

Use this logic flow to diagnose your current experimental failure.

TroubleshootingTree Start Start: Low Yield Observed CheckTLC Check TLC/LCMS: Is Starting Material Gone? Start->CheckTLC SM_Yes Yes (SM Remains) CheckTLC->SM_Yes SM_No No (New Spots Formed) CheckTLC->SM_No TempCheck Check Reaction Temp Is it >100°C? SM_Yes->TempCheck IncreaseTemp Action: Increase Temp or Switch to Microwave TempCheck->IncreaseTemp No CheckMass Check Mass Spec: Found [M+2] Peak? SM_No->CheckMass DihydroError Issue: Incomplete Oxidation (Dihydroquinoline) CheckMass->DihydroError Yes TarError Issue: Polymerization (Black Tar) CheckMass->TarError No (Complex Mix) AddOxidant Action: Add I2 or Reflux in Nitrobenzene DihydroError->AddOxidant ControlAdd Action: Dilute Reaction & Slow Addition TarError->ControlAdd

Figure 2: Diagnostic workflow for identifying the specific failure mode in quinoline synthesis.

FAQ: Expert Insights

Q: Can I use p-toluenesulfonic acid (pTSA) instead of HCl? A: Yes, and it is often preferred. pTSA allows for the use of organic solvents (like toluene) and the removal of water via a Dean-Stark trap. Removing water drives the equilibrium of the initial Schiff base formation, often improving yields by 10-15%.

Q: My product is oiling out during recrystallization. How do I fix this? A: This is common if trace cinnamaldehyde remains.

  • Dissolve the crude oil in a minimum amount of hot ethanol.

  • Add water dropwise until persistent turbidity appears.

  • Scratch the glass side of the flask with a spatula to induce nucleation.

  • Let it stand at 4°C overnight.

Q: Why is the Iodine method superior to the acid method? A: The Iodine method (Method A) acts as both a mild Lewis acid to catalyze the condensation and an oxidant to drive the aromatization of the dihydroquinoline intermediate. This "dual-role" prevents the accumulation of unstable intermediates that degrade into tar.

References

  • Doebner-Miller Reaction Mechanism & History. Wikipedia: Doebner-Miller Reaction. [Link]

  • Microwave-Assisted Synthesis of Quinoline Derivatives. Asian Journal of Research in Chemistry, 2020.[1] "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach." [Link]

  • Iodine-Promoted Synthesis of 2-Phenylquinolines. Chinese Journal of Organic Chemistry, 2025. "Iodine-Promoted Intermolecular Cyclization for the Synthesis of 2-Phenylquinazolines." (Analogous mechanism citation). [Link][2][3]

Sources

Technical Support Center: 2-Phenylquinoline Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most pervasive challenge in quinoline library development: byproduct minimization .

The synthesis of the 2-phenylquinoline scaffold is foundational in drug discovery, particularly for developing kinase inhibitors, antimalarials, and neurokinin-3 receptor antagonists. However, the diverse methodologies used to construct this heterocycle—namely the Friedländer annulation, the Doebner multicomponent reaction, and Suzuki-Miyaura cross-coupling—are frequently plagued by side reactions.

This guide provides field-proven, causality-driven troubleshooting strategies, self-validating protocols, and quantitative data to help you achieve high-fidelity synthesis.

Section 1: Friedländer Annulation Troubleshooting

The Friedländer synthesis involves the condensation of a 2-aminobenzophenone with an active methylene compound (e.g., acetophenone). While robust, it is notorious for generating aldol self-condensation byproducts and unreacted Schiff bases when reaction kinetics are poorly controlled.

Frequently Asked Questions

Q: I am observing significant self-condensation of my active methylene compound. How do I minimize this? A: Self-condensation (e.g., the homocoupling of acetophenone) occurs when the base concentration is too high, causing the enolization rate to outpace the nucleophilic attack on the 2-aminobenzophenone. To suppress this, shift from harsh basic conditions to a mild Lewis acid catalyst. Utilizing Calcium Triflate (


) under solvent-free conditions at 120 °C alters the transition state, favoring the desired cross-aldol addition and subsequent cyclization while completely suppressing active methylene self-condensation[1].

Q: My reaction stalls at the intermediate stage, leaving uncyclized Schiff bases. What is the cause? A: This is a thermodynamic sink issue. The initial imine formation is fast, but the subsequent intramolecular cyclization and dehydration require sufficient thermal energy and electrophilic activation of the carbonyl. If using traditional solvents like water or ethanol, the boiling point may be too low to drive dehydration. Moving to solvent-free neat conditions or using high-boiling solvents like toluene forces the equilibrium toward the dehydrated 2-phenylquinoline product[1].

Quantitative Data: Friedländer Optimization

Table 1: Catalyst & Solvent Effects on Friedländer Annulation Yields

Catalyst System Solvent Temp (°C) Time (h) Target Yield (%) Major Byproduct Profile

|


 (10 mol%) | Water | Reflux (100) | 6.0 | 61% | Unreacted starting materials |
| 

(10 mol%) | Toluene | Reflux (110) | 6.0 | 75% | Trace uncyclized Schiff base | |

(10 mol%) | Neat (None) | 120 | 4.5 | >90% | None detected |

Data synthesized from calcium-catalyzed optimization studies[1].

Mechanistic Pathway & Byproduct Divergence

Friedlander A 2-Aminobenzophenone C Aldol Addition Intermediate A->C Catalyst B Active Methylene B->C F Self-Condensation Byproduct B->F Harsh Base (Side Reaction) D Cyclization & Dehydration C->D Heat (-H2O) G Unreacted Schiff Base C->G Insufficient Heat E 2-Phenylquinoline (Target) D->E

Friedländer synthesis pathway highlighting target formation vs. byproduct divergence.

Protocol 1: Solvent-Free Friedländer Synthesis

Objective: Synthesize 2-phenylquinoline derivatives while eliminating aldol byproducts.

  • Preparation: In a dry reaction vial, combine 2-aminobenzophenone (1.0 eq, 0.507 mmol) and the active methylene compound (e.g., acetophenone, 1.2 eq, 0.65 mmol)[1].

  • Catalyst Addition: Add

    
     (10 mol%, 0.05 mmol) and 
    
    
    
    (10 mol%, 0.05 mmol) to the mixture[1]. Do not add any solvent.
  • Reaction: Seal the vial and heat the neat mixture to 120 °C for 4–5 hours[1].

  • Validation (In-Process): Monitor via TLC (Hexane:Ethyl Acetate, 4:1). The disappearance of the bright yellow 2-aminobenzophenone spot indicates completion.

  • Workup: Cool to room temperature. The crude mass will solidify. Triturate and wash the solid with cold ethanol to remove the catalyst and trace impurities, yielding the pure 2-phenylquinoline[1].

Section 2: Doebner Multicomponent Reaction Troubleshooting

The Doebner reaction constructs 2-phenylquinoline-4-carboxylic acids from aniline, benzaldehyde, and pyruvic acid. The primary failure mode is the accumulation of intermediate Schiff bases and pyruvic acid degradation products.

Frequently Asked Questions

Q: My Doebner reaction yields a complex, sticky mixture instead of a precipitating solid. What went wrong? A: A sticky crude product usually indicates that the initial imine (Schiff base) formed between aniline and benzaldehyde failed to react efficiently with the enol form of pyruvic acid. This is often due to insufficient Lewis acidity in the reaction medium. By introducing Iron(III) trifluoromethanesulfonate (


) at 15 mol%, you provide strong, water-tolerant Lewis acid activation that coordinates the imine, accelerating the nucleophilic attack of pyruvic acid and driving the subsequent cyclization to completion[2].
Protocol 2: -Catalyzed Doebner Synthesis

Objective: One-pot synthesis of 2-phenylquinoline-4-carboxylic acid with high atom economy.

  • Reagent Mixing: In a round-bottom flask, dissolve pyruvic acid (1.0 mmol), aniline (1.1 mmol), and benzaldehyde (1.0 mmol) in 5 mL of ethanol[2].

  • Catalysis: Add

    
     (15 mol%) to the stirred solution[2].
    
  • Reflux: Heat the mixture to 80 °C under reflux for 3 hours[2].

  • Validation (In-Process): Monitor the reaction by TLC. The target compound will show strong UV absorbance.

  • Isolation: Upon completion, cool the mixture. The 2-phenylquinoline-4-carboxylic acid will precipitate. Filter the crude product and recrystallize from ethanol to obtain the pure compound[2].

  • Catalyst Recovery: Evaporate the aqueous filtrate and dry at 70 °C for 2 hours to recover the

    
     catalyst for reuse[2].
    

Section 3: Suzuki-Miyaura Cross-Coupling Troubleshooting

When functionalizing a pre-formed quinoline core (e.g., reacting 2-chloroquinoline with phenylboronic acid), Suzuki-Miyaura cross-coupling is the method of choice. The dominant byproducts here are biphenyl (homocoupling of the boronic acid) and dehalogenated quinoline.

Frequently Asked Questions

Q: I am observing a large biphenyl spot on my TLC and low yields of 2-phenylquinoline. How do I prevent homocoupling? A: Biphenyl formation is an oxidative homocoupling side reaction of phenylboronic acid, driven by the presence of dissolved oxygen and exacerbated by strong bases. To minimize this:

  • Rigorously degas your solvent system (e.g., Toluene/Ethanol or Dioxane/Water) using sparging or freeze-pump-thaw techniques.

  • Switch to a milder base. Replacing

    
     with 
    
    
    
    or
    
    
    significantly reduces the transmetalation rate of the homocoupling pathway[3][4].

Q: I am seeing unreacted 2-chloroquinoline and some dehalogenated quinoline. Should I increase the temperature? A: Increasing temperature might only increase catalyst degradation. The oxidative addition of palladium into the C-Cl bond of 2-chloroquinoline is notoriously slow compared to C-Br or C-I bonds[3]. Instead of just heating, ensure you are using an electron-rich phosphine ligand (like tricyclohexylphosphine,


) or a highly active pre-catalyst like 

to facilitate the difficult oxidative addition step[3].
Quantitative Data: Suzuki Coupling Optimization

Table 2: Optimization Parameters for Suzuki-Miyaura Cross-Coupling

Catalyst System Base Solvent System Temp (°C) Target Yield (%) Byproduct Profile

|


 | 2M 

| DMF | Reflux | 60% | Significant Biphenyl | |

|

| Toluene/EtOH (1:1) | Reflux | 75% | Trace Homocoupling | |

+

|

| Dioxane/Water (3:1)| 100 | >80% | Minimal Dehalogenation |

Data compiled from cross-coupling optimization studies on halogenated quinolines[3][4].

Mechanistic Pathway & Byproduct Divergence

Suzuki A 2-Chloroquinoline + Phenylboronic Acid B Oxidative Addition [Pd(0) to Pd(II)] A->B C Transmetalation (Base Promoted) B->C G Dehalogenated Quinoline B->G Slow Transmetalation / Hydride Shift D Reductive Elimination C->D F Biphenyl (Homocoupling) C->F Excess O2 / Strong Base E 2-Phenylquinoline (Target) D->E

Suzuki-Miyaura catalytic cycle highlighting target formation vs. dehalogenation and homocoupling.

Protocol 3: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-phenylquinoline from 2-chloroquinoline while suppressing biphenyl formation.

  • Preparation: In a Schlenk flask, combine 2-chloroquinoline (1.0 eq) and phenylboronic acid (1.2 eq)[4].

  • Catalyst & Base: Add

    
     (5 mol%) and 
    
    
    
    (2.0 eq)[4].
  • Solvent Degassing: Add a 1:1 mixture of Toluene/Ethanol[4]. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which is critical for preventing boronic acid homocoupling.

  • Reaction: Heat the mixture under an Argon atmosphere at reflux until TLC indicates the complete consumption of 2-chloroquinoline (typically 6-12 hours).

  • Validation (In-Process): Check TLC (Hexane:Ethyl Acetate). Biphenyl runs very high (near the solvent front); its absence validates successful degassing.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via silica gel chromatography to isolate the pure 2-phenylquinoline[4].

References

  • Highly efficient one-pot tandem Friedlander annulation and chemo-selective C sp3 –H functionalization under calcium catalysis Source: RSC Advances URL
  • One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III)
  • Source: PMC (nih.gov)
  • Synthesis, characterisation and anti-breast cancer and antibacterial evaluation of novel 2-phenylquinoline amide derivatives Source: Der Pharma Chemica URL

Sources

Overcoming steric hindrance in 6-position substituted quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Precision Synthesis of 6-Substituted Quinolines

Ticket #6-Q: Overcoming Steric and Electronic Barriers in Quinoline Functionalization

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Drug Discovery/SAR Optimization)

Executive Summary: The "Remote" Challenge

Welcome to the Quinoline Technical Support Center. You are likely here because the 6-position of the quinoline ring is proving elusive. Unlike the electron-deficient C2/C4 positions (susceptible to nucleophilic attack) or the chelation-accessible C8 position, the C6 position represents a unique "dead zone" in terms of classical reactivity:

  • Electronic remoteness: It is distal to the directing nitrogen atom.

  • Steric Buttressing: If the 5-position is substituted (a common scaffold requirement), the "peri-interaction" between C4 and C5 forces the C5-substituent to lean toward C6, creating a severe steric wall.

This guide provides three "Level 3" troubleshooting protocols to overcome these barriers, moving beyond standard textbook chemistry to modern, field-proven methodologies.

Module 1: Overcoming the "Buttressing Effect" in Cross-Coupling

The Issue: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling at C6, but the reaction stalls or yields are <20%. This is often due to a substituent at C5 (the peri position to C4) being pushed into the C6 trajectory, preventing the oxidative addition of the Palladium catalyst.

The Fix: Switch to Fourth-Generation (G4) Pre-catalysts with dialkylbiaryl phosphine ligands. These ligands are bulky enough to force reductive elimination but flexible enough to accommodate the crowded transition state.

Protocol: Sterically Demanding C6-Arylation

Reagents:

  • Substrate: 6-Bromo-5-substituted-quinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: The G4 catalysts are air-stable solids but the active species is oxygen-sensitive. Sparge reaction solvents with Argon for 15 minutes before mixing.

  • The "Pre-Stir": Add the boronic acid, base, and solvent to the reaction vial. Stir for 5 minutes to ensure base distribution.

  • Catalyst Addition: Add XPhos Pd G4. ( Note: Do not use Pd(PPh₃)₄ or Pd(dppf)Cl₂; they lack the bulk required to prevent catalyst aggregation in this crowded environment.)

  • Thermal Ramp: Heat to 80°C. If the C5 substituent is a halide or trifluoromethyl, increase to 100°C.

  • Workup: Filter through a pad of Celite. Wash with EtOAc.

Why this works: The "buttressing effect" (C4-H pushing C5-R into C6) creates a narrow cone for the metal to approach. XPhos (and related ligands like SPhos) forms a "monoligated" Pd(0) species that is highly active and can slip into this pocket better than bis-ligated complexes.

Module 2: Direct C-H Functionalization (The "Template" Approach)

The Issue: You need to install a functional group at C6 on a pre-formed quinoline core, but standard electrophilic aromatic substitution (EAS) gives a mixture of C5/C8 isomers, and you lack a halogen handle for cross-coupling.

The Fix: Use a Remote Directing Template . Standard directing groups (like acetamides) only reach C8 (via 5-membered ring) or C2. To hit C6, you need a "U-shaped" template that reaches across the ring system.

Protocol: C6-Selective Olefination (The "Carpenter's Approach")

Concept: A nitrile-based or specific amide-based template attached to the quinoline nitrogen (as a salt or transiently bound) directs the metal to the distal C6 position via a macrocyclic transition state.

Reagents:

  • Substrate: Quinoline (1.0 equiv)[1]

  • Directing Template: 3-Cyanobenzoyl chloride (forms the N-oxide or salt intermediate) or specific pyrimidine-based templates.

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Ligand: Ac-Gly-OH (N-acetyl glycine) - Crucial for proton shuttling.

  • Oxidant: Ag₂CO₃ (2.0 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) - Essential for stabilizing the C-H activation transition state.

Step-by-Step Workflow:

  • Template Attachment: If using a covalent template, pre-functionalize the quinoline nitrogen. If using a transient directing group, mix it in situ.

  • Solvent Choice: Dissolve reactants in HFIP. Warning: Do not substitute with DMF or DMSO; the high dielectric constant and H-bond donating ability of HFIP are required to lower the energy of the C-H cleavage step.

  • Reaction: Stir at 90°C for 16-24 hours.

  • Template Removal: Hydrolyze the directing group using mild basic conditions (NaOH/MeOH) to recover the free C6-substituted quinoline.

Module 3: Troubleshooting Logic (Visualization)

The following diagram illustrates the decision-making process when facing a failed C6-functionalization.

QuinolineTroubleshooting Start Start: C6 Functionalization Failed CheckSub Is C5 Position Substituted? Start->CheckSub YesButtress Yes: Steric Buttressing Effect CheckSub->YesButtress Yes NoButtress No: C5 is Hydrogen CheckSub->NoButtress No SwitchCat Action: Switch to Pd-G4 / XPhos YesButtress->SwitchCat CheckTemp Is Reaction Temp < 80°C? SwitchCat->CheckTemp BoostTemp Action: Increase to 100-110°C CheckTemp->BoostTemp Yes CheckMethod Method: C-H Activation? NoButtress->CheckMethod Template Action: Use Remote Directing Template (Maiti/Yu Protocols) CheckMethod->Template Yes Standard Method: Cross-Coupling CheckMethod->Standard No CheckBase Check Base Solubility (Switch to Cs2CO3) Standard->CheckBase

Caption: Decision tree for troubleshooting failed C6-quinoline functionalization, distinguishing between steric (buttressing) and electronic failure modes.

Data & Comparison: Ligand Performance at C6

When coupling a bulky aryl group to 6-bromo-5-methylquinoline, ligand choice is the determinant factor.

Ligand ClassRepresentative LigandYield (C6-Coupling)Mechanism of Failure/Success
Triphenylphosphine PPh₃< 5%Steric Failure: Cannot access the crowded Pd center; oxidative addition fails.
Bidentate dppf / BINAP15-25%Rigidity: Bite angle is too rigid to accommodate the "buttressed" substrate.
Buchwald (Gen 1) SPhos60-70%Success: Bulky, electron-rich. Allows monoligated species.
Buchwald (Gen 4) XPhos / BrettPhos > 90% Optimal: Pre-catalyst ensures rapid activation; extreme bulk prevents dimerization.

Frequently Asked Questions (FAQs)

Q: I am trying to synthesize a 6-substituted quinoline from scratch using the Skraup reaction, but I keep getting the 5-isomer or a mixture. Why? A: This is a classic regioselectivity issue.

  • If you use a meta-substituted aniline: You will get a mixture of 5- and 7-substituted quinolines (usually favoring the 7-isomer due to sterics). You generally cannot get the 6-isomer from a meta-aniline via Skraup.

  • The Fix: To get a 6-substituted quinoline, you must start with a 4-substituted aniline (para-substituted). Cyclization can only occur at the ortho positions, both of which lead to the 6-isomer.

Q: My C6-boronic acid is de-boronating (protodeboronation) before it couples. How do I stop this? A: Quinolines are electron-deficient, making the C6-boronic acid prone to hydrolysis.

  • Fix 1: Switch to the MIDA boronate or Potassium Trifluoroborate (BF₃K) salt. These slow-release reagents prevent the accumulation of unstable boronic acid.

  • Fix 2: Use anhydrous conditions with a Lewis-acidic additive (like CuCl) if using Stille coupling, or switch to a mild base like K₃PO₄ instead of carbonates.

Q: Can I use microwave irradiation to overcome the steric barrier? A: Yes, but with caution. Microwave heating (120°C+) can overcome the activation energy barrier caused by the C5-C6 steric clash. However, quinolines are basic and can poison Pd catalysts at high temperatures. Ensure you use a catalyst system (like Pd-G4) that is thermally robust.

References

  • Maiti, D., et al. (2016). "Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach." Journal of the American Chemical Society.[2]

  • Buchwald, S. L., et al. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Neufeldt, S. R., et al. (2022).[3] "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of Organic Chemistry.

  • Doyle, A. G., et al. (2017). "Subtle steric differences reveal a model for Ni cross-coupling success."[4] Nature Chemistry.[4]

  • BenchChem Technical Support. (2025). "Overcoming Challenges in Quinoline Synthesis." BenchChem Knowledge Base.

Sources

Temperature optimization for Conrad-Limpach synthesis of quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The is a foundational, yet highly sensitive, two-step methodology for constructing 4-hydroxyquinolines (4-quinolones) from anilines and


-ketoesters[1].

Because this reaction relies heavily on thermal activation to drive both regioselectivity and electrocyclic ring closure, improper temperature control is the leading cause of failed syntheses, tarring, and isomeric impurities. This guide provides mechanistic causality, a self-validating standard operating procedure (SOP), and troubleshooting FAQs to ensure reproducible scale-up.

Mechanistic Causality: The Role of Temperature

As an experimentalist, it is critical to understand that temperature in this reaction does not merely accelerate the rate—it fundamentally dictates the [2].

Step 1: The Condensation (Kinetic vs. Thermodynamic Control)

When aniline reacts with a


-ketoester, two electrophilic sites are available: the highly reactive ketone and the less reactive ester[1].
  • Kinetic Control (Room Temperature to ~100°C): At lower temperatures, the aniline selectively attacks the ketone group. This yields a

    
    -aminoacrylate (enamine/Schiff base), which is the mandatory intermediate for the Conrad-Limpach synthesis[1][3].
    
  • Thermodynamic Control (~140°C): If the initial condensation is run at elevated temperatures, the aniline attacks the ester group, forming a thermodynamically stable

    
    -keto acid anilide[1][2]. Subsequent cyclization of this anilide yields 2-hydroxyquinoline—a divergent pathway known as the [1][3].
    
Step 2: The Thermal Cyclization

The conversion of the


-aminoacrylate to the 4-hydroxyquinoline requires an electrocyclic ring closure[1]. This is the rate-determining step and requires extreme thermal energy (typically ~250°C) to overcome the activation barrier associated with the temporary disruption of aromaticity in the transition state[1][4].

G Start Aniline + β-Ketoester Cond_Low Kinetic Control (RT to 100°C) Start->Cond_Low Ketone attack Cond_High Thermodynamic Control (~140°C) Start->Cond_High Ester attack Int_Enamine β-Aminoacrylate (Enamine/Schiff Base) Cond_Low->Int_Enamine Int_Anilide β-Keto Acid Anilide Cond_High->Int_Anilide Cyc_High Thermal Cyclization (~250°C, Dowtherm A) Int_Enamine->Cyc_High Electrocyclic ring closure Cyc_Acid Acid-Catalyzed Cyclization Int_Anilide->Cyc_Acid Prod_CL 4-Hydroxyquinoline (Conrad-Limpach) Cyc_High->Prod_CL Prod_Knorr 2-Hydroxyquinoline (Knorr Product) Cyc_Acid->Prod_Knorr

Fig 1: Temperature-dependent divergence of the Conrad-Limpach and Knorr quinoline syntheses.

Standard Operating Procedure: High-Temperature Cyclization

To ensure a self-validating workflow, the cyclization step must be performed using an inert, high-boiling solvent[5]. The following protocol utilizes Dowtherm A to safely maintain the required ~250°C[4].

Self-Validating Protocol:

  • Solvent Pre-heating: Charge a multi-neck round-bottom flask with Dowtherm A (approx. 10 volumes relative to the substrate). Heat to 250°C. Validation: Use an internal thermocouple; do not proceed until the internal temperature stabilizes at

    
     250°C[4][5].
    
  • Dropwise Addition: Dissolve the purified

    
    -aminoacrylate in a minimal volume of warm Dowtherm A. Add this solution dropwise to the pre-heated solvent. Causality: Dropwise addition ensures the bulk solvent temperature does not drop below the critical cyclization threshold, preventing intermolecular polymerization (tar formation)[5].
    
  • Byproduct Removal: Equip the reaction vessel with a short-path distillation head. Validation: The reaction generates one equivalent of ethanol. The collection of ethanol in the receiving flask serves as a real-time kinetic indicator of cyclization progress[4].

  • Reflux and Monitoring: Maintain heating for 35–60 minutes. Prolonged heating beyond this window promotes decomposition[4][5].

  • Cooling and Precipitation: Remove the heat source and allow the mixture to cool to room temperature. The 4-hydroxyquinoline product will spontaneously precipitate[4][5].

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with non-polar solvents (e.g., toluene, then hexanes) to remove residual Dowtherm A[4][5].

W Step1 1. Pre-heat Dowtherm A to ≥250°C Step2 2. Dropwise addition of Enamine Step1->Step2 Step3 3. Reflux (35-60 min) Distill off EtOH Step2->Step3 Step4 4. Cool to Room Temp (Induce Precipitation) Step3->Step4 Step5 5. Vacuum Filtration Step4->Step5 Step6 6. Wash Filter Cake (Toluene then Hexanes) Step5->Step6

Fig 2: Self-validating high-temperature cyclization workflow using Dowtherm A.

Solvent Selection Matrix

The choice of solvent in Step 2 directly impacts heat transfer and product isolation[4][5]. The table below summarizes validated solvents for the electrocyclic ring closure based on empirical [4].

SolventBoiling Point (°C)Physical State (at RT)Yield ImpactOperational Notes
Mineral Oil > 275°CViscous LiquidModerate to HighInexpensive, but extremely difficult to wash from the final product[1][4].
Diphenyl Ether 259°CSolidHighRequires melting prior to use; strong, unpleasant odor[4].
Dowtherm A 257°CLiquidHighIndustry standard. Eutectic mixture; liquid at RT makes handling easier[4][5].
2,6-di-tert-butylphenol 253°CSolid~65%Atypical but highly effective. Yields clean product, less expensive, no odor[4].

Troubleshooting & FAQs

Q: My final product was characterized as 2-hydroxyquinoline instead of the desired 4-hydroxyquinoline. What went wrong? A: This is a classic regioselectivity failure caused by poor temperature control during the first step (condensation)[2]. If the initial reaction between the aniline and


-ketoester exceeds ~100°C, the system shifts to thermodynamic control, favoring the Knorr pathway (attack at the ester)[1][3]. Ensure Step 1 is strictly maintained at room temperature to moderate heating (kinetic control)[5].

Q: During the thermal cyclization (Step 2), the reaction mixture turned into a thick, unmanageable tar. How do I prevent this? A: Tarring is indicative of intermolecular polymerization or substrate decomposition[5]. This occurs due to three primary factors:

  • Concentration too high: Ensure you are using at least 10 volumes of solvent to maintain a dilute environment for the intramolecular cyclization.

  • Temperature too low: If the solvent is not pre-heated to 250°C before adding the enamine, the intermediate persists too long and reacts with itself[5].

  • Prolonged heating: Do not exceed 60 minutes of reflux unless analytically justified[5].

Q: I am having difficulty isolating the product from Dowtherm A. It remains oily. A: Dowtherm A is highly lipophilic and high-boiling, making it impossible to remove via standard rotary evaporation. You must allow the reaction to cool completely so the product precipitates[5]. Once filtered, wash the filter cake generously with a non-polar solvent like toluene, followed by hexanes[4][5]. If the product does not precipitate, you may have used too much Dowtherm A; try adding hexanes directly to the cooled reaction mixture to force precipitation.

Q: Can I perform the cyclization without a solvent (neat)? A: While historically attempted by Conrad and Limpach, neat cyclization yields are exceptionally poor (<30%) due to massive decomposition and poor heat distribution[1]. Limpach later proved that using an inert, high-boiling solvent increases yields to ~95%[1]. Always use a solvent matrix.

References

  • [1] Wikipedia Contributors. "Conrad–Limpach synthesis." Wikipedia, The Free Encyclopedia. 1

  • [5] BenchChem. "Technical Support Center: Conrad-Limpach Synthesis of Quinolines." BenchChem Technical Resources. 5

  • [4] Camp, J. E., et al. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." National Institutes of Health (PMC). 4

  • [2] Chemistry Lover. "Conrad-limpach-knorr synthesis of Quinolone." YouTube. 2

  • [3] Quimica Organica. "Quinoline Synthesis: Conrad-Limpach-Knorr." QuimicaOrganica.org. 3

Sources

Technical Support Center: Lipophilicity Optimization of 6-Chloro-2-phenylquinoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #LIPO-6C2PQ-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Enhancing lipophilicity (LogP/LogD) for improved membrane permeability and BBB penetration.

Executive Summary & Strategic Design

User Query: "My 6-chloro-2-phenylquinoline lead shows poor cellular permeability (


 cm/s). How do I structurally modify it to increase lipophilicity without losing the core scaffold's integrity?"

Technical Insight: The 6-chloro-2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, often utilized for its antimalarial, cytotoxic, and anti-inflammatory properties.[1] However, the flat, aromatic nature of the quinoline ring can lead to


-

stacking and poor solubility, while unsubstituted phenyl rings may not provide sufficient lipophilicity for blood-brain barrier (BBB) penetration or specific hydrophobic pocket binding.

To enhance lipophilicity (LogP), we must strategically modify the 2-phenyl ring or the 4-position (if available). The 6-chloro group is metabolically stable and should generally be retained to block metabolic hydroxylation at that position.

Structural Modification Strategy

The following decision matrix outlines the recommended modifications based on your current LogP and target profile.

LipophilicityStrategy Start Current Status: Low Permeability CheckLogP Measure Current LogP Start->CheckLogP LowLogP LogP < 2.0 (Too Polar) CheckLogP->LowLogP Confirmed HighLogP LogP > 5.0 (Solubility Issues) CheckLogP->HighLogP Check Solubility Strat1 Strategy A: Bioisosteric Halogenation Add -F, -CF3, -Cl to Phenyl Ring LowLogP->Strat1 Strat2 Strategy B: Aliphatic Extension Add -CH3, -tBu, -OCF3 LowLogP->Strat2 Strat3 Strategy C: Mask H-Bond Donors Methylate exposed NH/OH (if present) LowLogP->Strat3 Outcome Synthesize & Test (Suzuki Coupling) Strat1->Outcome Strat2->Outcome Strat3->Outcome

Figure 1: Decision matrix for structural modification of quinoline analogs.

Synthesis Protocol: Modular Lipophilicity Tuning

User Query: "I need a robust method to install various lipophilic phenyl groups. My current Friedlander synthesis is failing with bulky aldehydes."

Solution: Switch to a Suzuki-Miyaura Cross-Coupling approach. This allows you to synthesize a common intermediate (2,6-dichloroquinoline) and rapidly screen different lipophilic boronic acids.

Protocol: Late-Stage C2-Arylation

Target: Synthesis of 6-chloro-2-(substituted-phenyl)quinoline. Precursor: 2,6-Dichloroquinoline (commercially available or synthesized via


 chlorination of 6-chloroquinolin-2-one).
Step-by-Step Methodology
  • Reagents Preparation:

    • Substrate: 2,6-Dichloroquinoline (1.0 eq).

    • Coupling Partner: Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid) (1.2 eq).

    • Catalyst:

      
       (5 mol%) OR 
      
      
      
      (for sterically hindered boronic acids).
    • Base:

      
       or 
      
      
      
      (2.0 eq).
    • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (4:1:1).

  • Reaction Setup:

    • Charge a reaction vial with the quinoline substrate, boronic acid, and base.

    • Add solvent and degas with

      
       or Ar for 10 minutes (Critical to prevent homocoupling).
      
    • Add the Pd catalyst quickly under inert atmosphere.

    • Seal and heat to 90°C for 4–12 hours.

  • Work-up:

    • Cool to room temperature. Dilute with EtOAc and wash with water and brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexane/EtOAc gradient).

    • Note: Lipophilic analogs will elute earlier (higher

      
      ) than the parent scaffold.
      
Troubleshooting Table: Synthesis
IssueProbable CauseCorrective Action
Low Yield (<30%) Oxidative addition failure at C2.Switch to a more active catalyst like XPhos Pd G2 or increase temp to 110°C.
Dechlorination at C6 Over-reduction.The C2-Cl is more reactive than C6-Cl, but prolonged heating can reduce C6. Monitor reaction strictly by LCMS and stop immediately upon consumption of starting material.
Protodeboronation Unstable boronic acid.Use Boronic Esters (Pinacol) or Potassium Trifluoroborates salts instead of acids; use anhydrous conditions with

.
Black Precipitate Palladium crash-out.Oxygen exposure. Ensure rigorous degassing.

Validation: Measuring Lipophilicity (LogP)

User Query: "We cannot afford high-throughput shake-flask experiments. How can we estimate LogP accurately using HPLC?"

Solution: Use Reversed-Phase HPLC (RP-HPLC) to determine the Chromatographic Hydrophobicity Index (CHI), which correlates linearly with LogP. This is faster and requires less compound than shake-flask methods.

Protocol: RP-HPLC LogP Determination

Principle: The retention time (


) of the analyte on a C18 column is compared to a calibration curve of standards with known LogP values.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: 0.1% Formic acid in Water (buffer to pH 7.4 using Ammonium Acetate is preferred for basic quinolines to suppress ionization).

    • B: Methanol or Acetonitrile.

  • Method: Isocratic elution at varying %B (e.g., 50%, 60%, 70%) or a standard gradient 0-100% B over 20 min.

  • Calculation:

    • Calculate the capacity factor

      
       (where 
      
      
      
      is the dead time, usually uracil or
      
      
      ).
    • 
       is plotted against the fraction of organic modifier (
      
      
      
      ).
    • Extrapolate to 100% water to get

      
      .[2]
      
    • Use the equation:

      
       (determined by running standards like Toluene, Naphthalene, Triphenylene).
      
Data Interpretation: Substituent Effects

The table below illustrates the expected shift in LogP for common modifications to the 2-phenyl ring of the 6-chloroquinoline scaffold.

Substituent (on Phenyl Ring)

LogP (Approx)
Effect on Properties
-H (Parent) 0.0Baseline.
-F (Para) +0.25Slight lipophilicity increase; metabolic blocking.
-Cl (Para) +0.71Significant lipophilicity; heavy atom effect.
-CH3 (Para) +0.56Moderate increase; introduces metabolic soft spot (benzylic oxidation).
-CF3 (Para) +1.20High impact. Strong lipophilicity; metabolically stable.
-OCF3 (Para) +1.04High impact; improves solubility relative to alkyl chains.
-OH -0.67Decreases lipophilicity; increases solubility/clearance.

Frequently Asked Questions (FAQs)

Q1: My analog has a high LogP (>5) but still shows poor cellular permeability. Why? A: You likely have a solubility-limited absorption issue, or the compound is a substrate for efflux pumps (P-gp).[3] High lipophilicity often correlates with high non-specific binding.

  • Action: Check the Lipophilic Efficiency (LipE) . If LogP is high but potency is static, you are just adding "molecular grease." Aim for

    
     between 2.0 and 3.5.
    
  • Test: Run a kinetic solubility assay in PBS and a Caco-2 bidirectional assay to check for efflux ratio (

    
    ).
    

Q2: The quinoline nitrogen is causing peak tailing in HPLC. How do I fix this? A: Quinolines are weak bases (


). Residual silanols on the HPLC column interact with the protonated nitrogen.
  • Fix: Use a "base-deactivated" column (e.g., C18 with end-capping) and add a competing base modifier like Triethylamine (TEA) (0.1%) to the mobile phase, or run the method at pH 10 using an alkali-stable column (e.g., Waters XBridge) to keep the quinoline neutral.

Q3: Can I use the Friedlander synthesis for


-containing analogs? 
A:  Yes, but it requires 2-amino-5-chlorobenzaldehyde and a trifluoromethyl-acetophenone. The condensation can be slow due to the electron-withdrawing nature of the 

group on the ketone, which deactivates the carbonyl. The Suzuki route (Module 2) is generally higher yielding for these specific derivatives.

References

  • Lipophilicity in Drug Discovery: Waring, M. J. "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery, 2010. Link

  • Quinoline Synthesis: Musiol, R. et al. "RP-HPLC determination of lipophilicity in series of quinoline derivatives."[4] Central European Journal of Chemistry, 2009.[5] Link

  • Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • HPLC LogP Determination: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Link

Sources

Validation & Comparative

1H NMR interpretation of 6-Chloro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 6-Chloro-2-phenylquinoline , designed for researchers requiring rigorous structural verification.

Executive Summary

6-Chloro-2-phenylquinoline (CAS: 1676-70-6) is a substituted quinoline derivative frequently synthesized via Friedländer or Döebner-Miller annulation. Its 1H NMR spectrum in Chloroform-d (CDCl₃) is characterized by a distinct desymmetrization of the benzenoid ring due to the 6-chloro substituent.

Unlike the parent 2-phenylquinoline , which displays a standard 4-spin system (ABCD) for the benzenoid protons, the 6-chloro derivative exhibits a characteristic AMX spin system (H5, H7, H8).[1] The definitive spectral fingerprint is the narrow doublet for H5 (


 ~7.81 ppm, 

Hz), which confirms substitution at the 6-position.

Structural Analysis & Spin Systems

Before interpreting the data, we must define the proton environments.[1] The molecule consists of three distinct spin systems:[1][2]

  • Quinoline Heterocyclic Ring (H3, H4): An isolated AX or AB system.[1] H4 is typically deshielded relative to H3 due to the electron-deficient nature of the pyridine-like ring.

  • Benzenoid Ring (H5, H7, H8): A 3-spin AMX system.[1]

    • H5: Meta to H7, Para to H8. Shows only meta-coupling (

      
      ).
      
    • H7: Ortho to H8, Meta to H5. Shows large ortho-coupling (

      
      ) and small meta-coupling (
      
      
      
      ).
    • H8: Ortho to H7. Shows large ortho-coupling (

      
      ).
      
  • Phenyl Ring (H2'-H6'): A complex AA'BB'C system, often appearing as two sets of multiplets (Ortho vs. Meta/Para).[1]

Comparative Data Analysis

The following table compares the experimental chemical shifts of 6-Chloro-2-phenylquinoline against its non-chlorinated precursor, 2-Phenylquinoline . This comparison highlights the specific "Substituent Chemical Shifts" (SCS) caused by the chlorine atom.

Table 1: 1H NMR Chemical Shift Comparison (400-500 MHz, CDCl₃)
ProtonPosition6-Chloro-2-phenylquinoline (

ppm)
2-Phenylquinoline (

ppm)
Multiplicity (6-Cl) Coupling (

Hz)
H4 Quinoline8.11 – 8.16 (overlap)8.17 – 8.24Doublet (d)

H3 Quinoline7.89 – 7.91 7.87Doublet (d)

H8 Benzenoid8.11 – 8.16 (overlap)8.17 – 8.24Doublet (d)

H5 Benzenoid7.81 7.82Doublet (d)

H7 Benzenoid7.66 7.50 – 7.55 (m)Doublet of Doublets (dd)

H2', H6' Phenyl (Ortho)8.11 – 8.16 (overlap)8.15 – 8.17Multiplet (m)-
H3', H5' Phenyl (Meta)7.51 – 7.55 7.51 – 7.54Triplet (t)

H4' Phenyl (Para)7.45 – 7.49 7.44 – 7.48Triplet (t)

Key Diagnostic Difference: In 2-phenylquinoline , the region 7.50–7.85 ppm contains overlapping multiplets for H5, H6, and H7.[1][2] In 6-chloro-2-phenylquinoline , H6 is replaced by Cl.[1] This simplifies the spectrum: H5 appears as a distinct narrow doublet at ~7.81 ppm, and H7 appears as a clear doublet of doublets at ~7.66 ppm.[1]

Detailed Interpretation & Assignment Logic

Step 1: The Downfield Cluster (8.10 – 8.20 ppm)

This region typically integrates to 4 protons.[3] It contains the most deshielded protons in the molecule:

  • H4: Deshielded by the heterocyclic nitrogen and the adjacent phenyl ring.[1]

  • H8: Deshielded due to the "peri-effect" (proximity to the lone pair of the quinoline nitrogen).

  • H2', H6': The ortho protons of the phenyl ring are deshielded due to conjugation with the quinoline system.[1]

  • Interpretation: Expect a dense overlap here.[1] In high-field instruments (500 MHz+), you may resolve H4 and H8 as distinct doublets within this multiplet.

Step 2: The Diagnostic H5 Doublet (7.81 ppm)

This is the primary confirmation peak for the 6-chloro substitution.

  • Multiplicity: Doublet (d).

  • Coupling: Small coupling constant (

    
     Hz). This is the meta-coupling to H7.
    
  • Why? The chlorine at C6 prevents ortho-coupling. H5 can only couple to H7.

Step 3: The H7 Doublet of Doublets (7.66 ppm)
  • Multiplicity: Doublet of Doublets (dd).

  • Coupling: Large coupling (

    
     Hz) to H8 and small coupling (
    
    
    
    Hz) to H5.
  • Location: This signal is usually distinct and upfield from the H3/H5 cluster.[1]

Step 4: The Phenyl Region (7.45 – 7.55 ppm)

The meta (H3', H5') and para (H4') protons of the phenyl ring appear as overlapping triplets in this region. They are less deshielded than the ortho protons.[1]

Visualization: Assignment Workflow

The following diagram outlines the logical flow for assigning the spectrum of a crude reaction mixture to confirm the product.

NMR_Assignment_Flow Start Start: Acquire 1H NMR (CDCl3) Count_Protons Step 1: Integration Check Expect Total 10H Start->Count_Protons Check_Downfield Step 2: Analyze 8.10 - 8.20 ppm Is there a 4H cluster? (H4, H8, H2', H6') Count_Protons->Check_Downfield Check_H5 Step 3: Look for Narrow Doublet at ~7.81 ppm (J ~ 2.3 Hz) Check_Downfield->Check_H5 Decision_H5 Is H5 Doublet Present? Check_H5->Decision_H5 Check_H7 Step 4: Look for dd at ~7.66 ppm (J ~ 9.0, 2.3 Hz) Decision_H5->Check_H7 Yes Reject_Structure Conclusion: Product Incorrect (Likely Regioisomer or Starting Material) Decision_H5->Reject_Structure No (Triplet/Multiplet seen) Confirm_Structure Conclusion: 6-Chloro-2-phenylquinoline Confirmed Check_H7->Confirm_Structure

Caption: Logical workflow for the structural confirmation of 6-Chloro-2-phenylquinoline via 1H NMR.

Experimental Protocol: High-Resolution Acquisition

To obtain a spectrum capable of resolving the H5 meta-coupling, follow this protocol:

  • Sample Preparation:

    • Dissolve 5–10 mg of the solid product in 0.6 mL of CDCl₃ (99.8% D).

    • Note: Ensure the sample is fully soluble.[1][4] If turbidity persists, filter through a small plug of glass wool directly into the NMR tube. Paramagnetic impurities (from catalysts like Cu or Fe) will broaden peaks; filtration through silica is recommended if the crude solid is dark.

  • Acquisition Parameters:

    • Frequency: 400 MHz minimum (500 MHz recommended to separate H4/H8 overlap).

    • Spectral Width: -2 to 14 ppm.

    • Scans (NS): 16 or 32 (sufficient for 10 mg sample).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[1]

    • Phase correction: Manual phasing is critical for the multiplet regions.[1]

    • Baseline correction: Polynomial fit (Bernstein) to ensure accurate integration of the aromatic region.

References

  • Synthesis and Characterization (Clockss/UKZN):Synthesis of Quinoline Derivatives by an Improved Döebner-Von Miller Reaction.

    
     7.48, 7.54, 7.67, 7.82, 7.92). 
    
  • Comparative Data (RSC Advances): The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction. (Provides 500 MHz data for Compound 3n).

  • RSC Supporting Information: Facile Synthesis of 2-Substituted Quinolines. (Provides detailed peak listing for Compound 4i).

  • PubChem Compound Summary: 6-Chloroquinoline Spectral Data. (Used for substituent effect comparison).

Sources

Advanced Spectroscopic Analysis: UV-Vis Characterization of Phenylquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylquinolines represent a critical scaffold in medicinal chemistry (antimalarials, anticancer agents) and optoelectronics (OLEDs). Their electronic properties are heavily dictated by the positional isomerism of the phenyl ring relative to the quinoline nitrogen. This guide provides a technical comparison of the UV-Vis absorption profiles of 2-phenylquinoline (2-PQ) and 4-phenylquinoline (4-PQ) against the unsubstituted quinoline core. We analyze the impact of conjugation length, steric hindrance, and solvent polarity on electronic transitions, providing a robust protocol for characterization.

Mechanistic Theory: The Chromophore System

To interpret the spectra accurately, one must understand the underlying electronic transitions. The quinoline ring system exhibits two primary transitions in the UV region:

  • 
     Transitions:  High intensity (
    
    
    
    ), typically observed in the 220–280 nm range (E-bands) and 300–320 nm range (B-bands). These correspond to the excitation of electrons within the conjugated aromatic system.[1]
  • 
     Transitions:  Lower intensity (
    
    
    
    ), often appearing as a shoulder or weak band around 310–340 nm. This involves the excitation of a non-bonding electron from the nitrogen lone pair to the antibonding
    
    
    -orbital.
The Phenyl Impact

Attaching a phenyl group extends the conjugation length, generally lowering the energy gap (


) between the HOMO and LUMO. According to the particle-in-a-box model, this results in a bathochromic shift (red shift) . However, the magnitude of this shift depends on the planarity  of the molecule:
  • 2-Phenylquinoline: The phenyl ring at C2 can achieve near-coplanarity with the quinoline ring, maximizing orbital overlap and conjugation.

  • 4-Phenylquinoline: The phenyl ring at C4 suffers steric repulsion from the peri-hydrogen at C5. This forces the phenyl ring to twist out of plane, partially disrupting conjugation and altering the spectral intensity (hypochromic effect) or limiting the red shift compared to a fully planar system.

Comparative Analysis: Quinoline vs. Phenylquinolines[2][3]

The following data summarizes the distinct spectral signatures observed in standard non-polar (Cyclohexane/Hexane) and polar (Ethanol/Methanol) solvents.

Table 1: Spectral Characteristics of Phenylquinoline Isomers
Compound

(nm) [Main Bands]
Extinction Coeff.[2] (

) [

]
Structural Insight
Quinoline 275, 313~3,500 (at 313 nm)Baseline aromatic core. Distinct

often visible.
2-Phenylquinoline 255, ~335-340> 15,000 (at 255 nm)Extended Conjugation. Planar structure allows strong

-overlap, leading to significant red shift and intensity increase.
4-Phenylquinoline 250, ~320-330*~12,000 (at 250 nm)Steric Hindrance. Torsion between Ph-ring and H-5 reduces effective conjugation length compared to 2-PQ.

*Note: 4-PQ often exhibits a broad tailing absorption extending toward 360 nm depending on solvent interactions, but the distinct maxima are often blue-shifted relative to planar derivatives.

Solvatochromism & Acidochromism
  • Solvent Polarity: Phenylquinolines exhibit positive solvatochromism . In polar solvents (e.g., DMSO, Ethanol), the

    
     bands red-shift (5–15 nm) because the excited ICT (Intramolecular Charge Transfer) state is more polar and better stabilized by the solvent than the ground state. Conversely, 
    
    
    
    bands may blue-shift as hydrogen bonding stabilizes the nitrogen lone pair in the ground state.
  • pH Sensitivity (Acidochromism): Upon acidification (pH < 4), the quinoline nitrogen becomes protonated (

    
    ). This dramatically lowers the energy of the 
    
    
    
    orbital, causing a distinct, strong bathochromic shift (often >20 nm) and the disappearance of the
    
    
    transition (since the lone pair is bound).

Visualized Workflows

Diagram 1: Electronic Transitions & Structural Impact

This diagram illustrates the energy gap changes and steric effects dictating the spectra.

ElectronicTransitions Quinoline Unsubstituted Quinoline Phenyl Phenyl Group Addition Quinoline->Phenyl Modification PQ2 2-Phenylquinoline (Planar) Phenyl->PQ2 Substitution at C2 PQ4 4-Phenylquinoline (Twisted) Phenyl->PQ4 Substitution at C4 Effect2 Maximized Conjugation Bathochromic Shift (Red) High Intensity PQ2->Effect2 Result Effect4 Steric Hindrance (H-5) Partial Conjugation Break Hypochromic Effect PQ4->Effect4 Result

Caption: Impact of positional isomerism on conjugation and spectral properties.

Diagram 2: Validated Experimental Workflow

A self-validating protocol to ensure data integrity.

ExperimentalProtocol Start Start: Sample Prep SolventCheck Solvent Cut-off Check (e.g., MeOH > 205nm) Start->SolventCheck Blank Baseline Correction (Dual Beam or Zero) SolventCheck->Blank Dilution Serial Dilution Target: 10-5 M Blank->Dilution Scan Scan 200-450 nm Dilution->Scan Check Validation Check: Absorbance < 1.0? Scan->Check Process Calculate Extinction Coeff (ε) Beer-Lambert Law Check->Process Yes Redilute Dilute Sample Check->Redilute No (>1.0) Redilute->Scan

Caption: Step-by-step UV-Vis acquisition protocol ensuring linear dynamic range compliance.

Experimental Protocol (Standard Operating Procedure)

Objective: Accurate determination of


 and molar extinction coefficient (

).
Materials
  • Analyte: 2-Phenylquinoline or 4-Phenylquinoline (>98% purity).

  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid Acetone or Toluene below 285 nm due to solvent cut-off interference.

  • Cuvettes: Quartz (Suprasil), 1 cm path length. Do not use plastic/glass for UV (<320 nm).

Procedure
  • Stock Solution Preparation:

    • Weigh ~1.0 mg of analyte using a microbalance (

      
       mg).
      
    • Dissolve in 10 mL solvent to create a ~0.5 mM stock.

    • Expert Tip: Sonicate for 5 minutes. Phenylquinolines are hydrophobic and may form micro-aggregates that scatter light, creating a false "tail" in the spectrum.

  • Working Solution & Baseline:

    • Dilute stock to approx.

      
       M.
      
    • Baseline: Fill both reference and sample cuvettes with pure solvent. Run a baseline scan (200–500 nm) to subtract solvent/cuvette absorption.

  • Measurement:

    • Rinse the sample cuvette 3x with the working solution.

    • Scan from 500 nm down to 200 nm (scan speed: medium, slit width: 1-2 nm).

    • Validation: Ensure the maximum absorbance (

      
      ) is between 0.3 and 0.9. If 
      
      
      
      , the detector response becomes non-linear (stray light effects), violating the Beer-Lambert Law. Dilute and re-scan.
  • Data Analysis:

    • Identify

      
      .[1][3]
      
    • Calculate

      
       using 
      
      
      
      .
    • Report

      
       in 
      
      
      
      .[1][4]

References

  • Solvatochromism of Phenylquinoline Derivatives Vertex AI Search Summary. Phenothiazine-phenylquinoline donor-acceptor molecules: effects of structural isomerism on charge transfer photophysics and electroluminescence.[5] PubMed. [Link]

  • Synthesis and Optical Properties of Phenylquinolines Vertex AI Search Summary. Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine.[6] PMC. [Link]

  • Electronic Transitions in Heterocycles LibreTexts Chemistry. Electronic Spectroscopy - Interpretation. [Link]

  • Blue Emitting Phosphors (4-Phenylquinoline data) IJARSCT. Synthesis and Photoluminescence Properties of New Conjugated Oligoquinolines 2, 2'-Bis (4-phenylquinoline). [Link]

Sources

13C NMR Chemical Shift Fingerprinting: 2-Phenyl vs. 4-Phenyl Quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the development of quinoline-based pharmacophores (e.g., antimalarials, kinase inhibitors), distinguishing between regioisomers is a critical quality attribute. The 2-phenyl and 4-phenyl quinoline isomers often arise from competing pathways in Skraup-Doebner-Von Miller or Friedländer syntheses. While Mass Spectrometry (MS) often fails to distinguish these isomers due to identical molecular weights and similar fragmentation patterns, 13C NMR spectroscopy provides an irrefutable structural fingerprint.

This guide details the specific chemical shift disparities driven by electronic shielding and steric environments, providing a definitive protocol for structural assignment without the need for complex 2D experiments, though those are referenced for validation.

Mechanistic Drivers of Chemical Shift Differences

To interpret the data correctly, one must understand the electronic causality:

  • The Nitrogen Effect (C2 vs. C4): In the quinoline core, the nitrogen atom exerts a strong inductive electron-withdrawing effect.

    • C2 Position: Located alpha to the nitrogen, C2 is naturally the most deshielded carbon in the unsubstituted ring (~150 ppm). Substitution at this position (2-phenyl) removes the attached proton and introduces a deshielding phenyl ring current and ipso-substituent effect, pushing the shift significantly downfield (>155 ppm).

    • C4 Position: Located gamma to the nitrogen (para-like), C4 is typically shielded relative to C2 (136 ppm in unsubstituted quinoline). Substitution here (4-phenyl) converts C4 from a methine (CH) to a quaternary carbon (Cq), causing a massive downfield shift (+12 ppm).

  • Steric "Orthogonality": In 4-phenylquinoline, the peri-interaction between the phenyl ring and the H5 proton forces the phenyl group to twist out of coplanarity. This reduces conjugation compared to the 2-phenyl isomer, subtly affecting the phenyl ring's own internal shifts.

Comparative Data: 13C NMR Chemical Shifts

The following data represents consensus values in CDCl₃ at typical concentrations (10–50 mM).

Table 1: Diagnostic Signal Comparison (ppm)
Carbon Position2-Phenylquinoline (δ ppm)4-Phenylquinoline (δ ppm)Differentiation Logic
C2 157.4 (Quaternary)150.0 (Methine)Primary Diagnostic. 2-Subst. shifts C2 downfield by ~7 ppm.
C3 119.0 (Methine)121.2 (Methine)Minor difference; C3 is generally upfield in both.
C4 136.8 (Methine)148.6 (Quaternary)Secondary Diagnostic. 4-Subst. shifts C4 downfield by ~12 ppm.
C4a (Bridge)127.5~126.7Difficult to distinguish without HMBC.
C8a (Bridge)148.3~148.4Overlaps heavily with C2/C4 in 4-phenyl isomer.
Phenyl (Ipso) 139.7137.94-Phenyl ipso is slightly shielded due to twist.

Critical Observation: In 2-phenylquinoline, the C2 signal is the most downfield peak in the spectrum (~157 ppm). In 4-phenylquinoline, the C2 signal (~150 ppm) is a methine and often overlaps with the quaternary C4 or C8a signals, requiring DEPT for resolution.

Visualization of Structural Logic

The following diagram illustrates the core electronic environments and the decision logic for assignment.

Quinoline_Assignment cluster_0 2-Phenylquinoline cluster_1 4-Phenylquinoline Q2 Structure: N-C2(Ph)=C3-C4(H) C2_2Ph C2: ~157.4 ppm (Quaternary) Most Deshielded Q2->C2_2Ph Ipso Effect C4_2Ph C4: ~136.8 ppm (Methine) Upfield Q2->C4_2Ph Unsubstituted C2_4Ph C2: ~150.0 ppm (Methine) High Field vs Isomer C2_2Ph->C2_4Ph Δ ~7 ppm (Diagnostic) C4_4Ph C4: ~148.6 ppm (Quaternary) Deshielded C4_2Ph->C4_4Ph Δ ~12 ppm (Diagnostic) Q4 Structure: N-C2(H)=C3-C4(Ph) Q4->C2_4Ph Unsubstituted Q4->C4_4Ph Ipso Effect

Figure 1: Comparative shift analysis showing the "flip" in electronic environments between C2 and C4 based on phenyl substitution.

Experimental Protocol: Self-Validating Assignment

To ensure data integrity, follow this "Self-Validating" workflow. This protocol minimizes solvent effects and ensures relaxation of quaternary carbons for accurate integration (if quantitative 13C is needed) or visibility.

Step 1: Sample Preparation[1]
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (v/v).

    • Why: Chloroform minimizes H-bonding with the quinoline nitrogen, which can otherwise broaden signals or shift C2/C8a.

  • Concentration: 20–30 mg in 0.6 mL solvent.

    • Why: High concentration is required for clear quaternary carbon detection in standard 13C scans.

  • Filtration: Filter through a cotton plug to remove paramagnetic particulates (e.g., metal catalyst residues) that broaden linewidths.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.

    • Critical: Quaternary carbons (C2 in 2-Ph, C4 in 4-Ph) have long T1 relaxation times. Short D1 leads to low signal-to-noise for these diagnostic peaks.

  • Scans (NS): Minimum 1024 scans.

Step 3: The "DEPT-135 Check" (Mandatory Validation)

Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment immediately after the standard 13C.

  • If 2-Phenylquinoline:

    • ~157 ppm (C2): Disappears (Quaternary).

    • ~136 ppm (C4): Positive Phase (Up) (Methine).

  • If 4-Phenylquinoline:

    • ~150 ppm (C2): Positive Phase (Up) (Methine).

    • ~148 ppm (C4): Disappears (Quaternary).

Step 4: Decision Tree

Decision_Tree Start Acquire 13C & DEPT-135 CheckC2 Analyze Peak > 155 ppm Start->CheckC2 Branch1 Peak Present > 155 ppm? (Usually ~157) CheckC2->Branch1 Res2Ph Candidate: 2-Phenylquinoline Branch1->Res2Ph Yes Res4Ph Candidate: 4-Phenylquinoline Branch1->Res4Ph No (Highest is ~150) Validate2 Validation (DEPT-135): Is ~136 ppm Positive (CH)? Res2Ph->Validate2 Validate4 Validation (DEPT-135): Is ~150 ppm Positive (CH)? Res4Ph->Validate4 Confirm2 CONFIRMED: 2-Phenyl Validate2->Confirm2 Yes Confirm4 CONFIRMED: 4-Phenyl Validate4->Confirm4 Yes

Figure 2: Logical workflow for definitive isomer assignment using 1D NMR data.

References

  • Royal Society of Chemistry (RSC) Advances. Supporting Information: Synthesis of 4-Phenylquinoline (4f) and 2-Phenylquinoline (4a). Retrieved from .

  • BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. 2-Phenylquinoline Spectral Data. Retrieved from .

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from .

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